molecular formula C17H19ClN2OS B195723 Chlorpromazine N-oxide CAS No. 1672-76-0

Chlorpromazine N-oxide

Cat. No.: B195723
CAS No.: 1672-76-0
M. Wt: 334.9 g/mol
InChI Key: LFDFWIIFGRXCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorpromazine N-Oxide (CAS 1672-76-0) is a significant metabolite and process-related impurity of the antipsychotic drug Chlorpromazine . With the molecular formula C17H19ClN2OS and a molecular weight of 334.86 g/mol, this off-white solid is supplied with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC, to ensure the highest quality and reliability for your research . This compound serves as a critical analytical standard in pharmaceutical research and development. Its primary applications include use as a reference standard for analytical method development (AMV), method validation, and Quality Control (QC) during the commercial production of Chlorpromazine and for filing Abbreviated New Drug Applications (ANDA) . A key pharmacokinetic study in healthy volunteers utilizing a specific radioimmunoassay revealed that after a single oral dose of Chlorpromazine, peak plasma concentrations of its N-oxide metabolite were considerably higher than those of the parent drug, highlighting its importance in understanding the drug's metabolism and profile . Chlorpromazine N-Oxide is offered for research purposes only. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic human use. All information provided is for research reference purposes. Researchers are responsible for verifying the suitability of this product for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDFWIIFGRXCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937295
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672-76-0
Record name Chlorpromazine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1672-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorpromazine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Pharmacological Significance of Chlorpromazine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Chlorpromazine N-oxide (CPZ N-oxide) represents a critical, albeit thermally labile, metabolite of the phenothiazine antipsychotic chlorpromazine (CPZ). Chemically defined as 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide, this compound is formed primarily through the action of Flavin-containing Monooxygenases (FMOs). Its significance in drug development lies in its reversible redox behavior—acting as both a metabolic sink and a reservoir for the parent drug—and its distinct physicochemical profile which challenges standard gas-phase analytical methods. This guide details the structural architecture, synthesis protocols, and analytical validation of CPZ N-oxide.

Chemical Identity and Structural Architecture

The structural integrity of CPZ N-oxide is defined by the oxidation of the tertiary aliphatic amine on the propyl side chain. Unlike the sulfoxide metabolite, where oxidation occurs at the phenothiazine ring sulfur, the N-oxide moiety introduces a highly polar, dative coordinate bond (


) peripheral to the tricyclic core.
Core Identifiers
ParameterDetail
IUPAC Name 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide
CAS Registry Number 1672-76-0
Molecular Formula C

H

ClN

OS
Molecular Weight 334.86 g/mol
Monoisotopic Mass 334.0907 Da
Appearance Off-white to pale yellow hygroscopic solid
Conformational Analysis

The phenothiazine ring system in CPZ N-oxide maintains a "butterfly" conformation, folded along the N-S axis. The critical structural modification is the tetrahedral geometry at the side-chain nitrogen.

  • N-O Bond Nature: The N-O bond exhibits significant dipolar character (bond length ~1.39 Å), creating a localized region of high electron density and polarity.

  • Steric Environment: The oxygen atom increases the steric bulk of the dimethylamino group, potentially altering binding affinity to dopaminergic receptors (D2) compared to the parent amine.

Synthesis and Impurity Profiling[2]

Synthesis of CPZ N-oxide requires chemoselective oxidation to avoid contaminating the product with Chlorpromazine Sulfoxide (CPZ-SO) or the N,S-dioxide. While hydrogen peroxide (


) is a common oxidant, it often lacks selectivity, leading to S-oxidation. The use of meta-chloroperoxybenzoic acid (mCPBA) in controlled stoichiometric ratios is the preferred laboratory method for high-purity synthesis.
Laboratory Synthesis Protocol (mCPBA Method)

Objective: Selective N-oxidation of Chlorpromazine base.

  • Precursor Preparation: Dissolve Chlorpromazine free base (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform. Maintain temperature at 0–4°C to suppress side reactions.

  • Oxidant Addition: Add a solution of mCPBA (1.0–1.1 eq) in DCM dropwise over 30 minutes.

    • Critical Control Point: Excess mCPBA or elevated temperatures will promote S-oxidation at the phenothiazine ring sulfur.

  • Reaction Monitoring: Monitor via TLC (Alumina plates, highly polar eluent) or HPLC. The N-oxide is significantly more polar than the parent amine.

  • Workup: Wash the organic layer with 10% sodium carbonate (

    
    ) to remove m-chlorobenzoic acid byproduct.
    
  • Purification: The N-oxide is thermally unstable; avoid high-temperature evaporation. Purify via column chromatography using neutral alumina or recrystallization from acetone/ether.

Stability and Degradation (The Cope Elimination Risk)

Researchers must handle CPZ N-oxide with care due to its thermal lability.

  • Thermal Decomposition: Upon heating (e.g., in a GC injection port), tertiary amine oxides undergo Cope Elimination or deoxygenation, reverting to the parent amine or forming an alkene (allyl derivative) and hydroxylamine.

  • Analytical Implication: Gas Chromatography (GC) is unsuitable for direct analysis of CPZ N-oxide. LC-MS is the mandatory standard for intact detection.

Metabolic Pathway and Pharmacokinetics

The formation of CPZ N-oxide is a classic Phase I metabolic route catalyzed predominantly by FMOs, distinguishing it from the CYP450-mediated N-demethylation pathways.

The FMO vs. CYP Divergence

While Cytochrome P450 (specifically CYP2D6 and CYP1A2) drives N-demethylation and ring hydroxylation, FMO3 (Flavin-containing Monooxygenase 3) is the primary catalyst for the N-oxygenation of the nucleophilic tertiary amine.

  • Retro-Reduction: Uniquely, CPZ N-oxide can be reduced back to chlorpromazine in vivo (e.g., by hemoglobin or liver reductases). This "metabolic futile cycle" can extend the half-life of the parent drug.

MetabolicPathway CPZ Chlorpromazine (Parent) CPZ_NO Chlorpromazine N-oxide (Polar Metabolite) CPZ->CPZ_NO N-Oxygenation (FMO3) CPZ_SO Chlorpromazine Sulfoxide (Ring Oxidation) CPZ->CPZ_SO S-Oxidation (CYP450) Nor_CPZ N-desmethyl CPZ CPZ->Nor_CPZ N-Demethylation (CYP2D6/1A2) CPZ_NO->CPZ Retro-Reduction (Reductases/Hb)

Figure 1: The metabolic shunt of Chlorpromazine.[1][2][3] Note the reversible nature of the N-oxide pathway (red dashed line), acting as a drug reservoir.

Analytical Characterization

Validating the structure of CPZ N-oxide requires techniques that preserve its thermally sensitive N-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-oxide moiety induces a characteristic deshielding effect (downfield shift) on the alpha-protons (N-methyl and N-methylene groups) due to the positive charge on the nitrogen atom.

Proton EnvironmentCPZ (Parent)

(ppm)
CPZ N-oxide

(ppm)
Shift (

)
N-(CH

)

~2.68 (s)~3.20 - 3.40 (s) +0.6 - 0.7
N-CH

-
(Side chain)
~2.4 - 2.5 (t)~3.30 - 3.50 (m) +0.8 - 1.0
Ar-H (Aromatic)6.9 - 7.2 (m)6.9 - 7.3 (m)Minimal

Note: Shifts are approximate for CDCl


. The downfield shift of the N-methyls is the primary diagnostic indicator of N-oxidation.
Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Precursor Ion: m/z 335.1

  • Fragmentation Pattern:

    • m/z 319: Loss of oxygen [M+H - 16]

      
      . This is a common signature for N-oxides (deoxygenation in the source).
      
    • m/z 86: Side chain fragment (typical of dimethylaminopropyl group), though often modified or less abundant compared to parent due to N-oxide stability.

    • m/z 58:

      
       fragment.
      
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Extraction LLE / SPE Extraction (Avoid strong heat) Sample->Extraction Separation LC Separation (Reverse Phase C18) Mobile Phase: ACN/Water + Formic Acid Extraction->Separation Detection Detection (MS/MS) ESI+ Mode Separation->Detection Decision Is m/z 335 present? Detection->Decision Confirm Confirm via m/z 319 (Loss of Oxygen) Decision->Confirm Yes Artifact Artifact Warning: GC Injection = Decomposition to CPZ Decision->Artifact If GC used

Figure 2: Recommended analytical workflow for CPZ N-oxide detection, highlighting the critical incompatibility with Gas Chromatography.

References

  • Jaworski, T. J., et al. (1993). Synthesis of the N-oxides of phenothiazine antipsychotic agents. Journal of Pharmaceutical Sciences.

  • Beckett, A. H., Navas, G. E., & Hutt, A. J. (1988).[1] Metabolism of Chlorpromazine and Promazine in Vitro: Isolation and Characterization of N-oxidation Products. Xenobiotica.

  • Lin, G., et al. (1994). Decomposition of clozapine N-oxide in the qualitative and quantitative analysis of clozapine and its metabolites (Demonstrates thermal instability of analogous N-oxides). Journal of Pharmaceutical Sciences.

  • Cashman, J. R., et al. (1990). The metabolism of chlorpromazine N-oxide in man and dog. Xenobiotica.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443037, Chlorpromazine N-oxide.

Sources

Technical Guide: Chlorpromazine N-Oxide Role as a Human Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorpromazine N-oxide (CPZ-NO) represents a critical, yet often underestimated, component of the pharmacokinetic profile of chlorpromazine (CPZ). While historically viewed merely as a detoxification product, modern metabolic investigation reveals CPZ-NO acts as a reversible metabolic reservoir . It is formed predominantly by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs) but can be retro-reduced to the pharmacologically active parent drug, creating a "futile cycle" that extends the therapeutic half-life.

For researchers and drug developers, CPZ-NO presents a specific bioanalytical hazard: in-source reduction . Without rigorous chromatographic separation, the thermal instability of the N-oxide functionality during electrospray ionization (ESI) leads to the artifactual generation of the parent ion, resulting in false-positive overestimation of CPZ and underestimation of the metabolite. This guide outlines the mechanistic pathways, safety implications, and the mandatory protocols required to assay this metabolite with scientific integrity.

Biochemical Mechanism: The Futile Cycle

The disposition of Chlorpromazine involves a complex interplay between oxidative formation and reductive recycling. Unlike stable metabolites (e.g., 7-hydroxy-chlorpromazine), CPZ-NO exists in dynamic equilibrium with the parent drug.

Formation (N-Oxygenation)

The tertiary amine of the chlorpromazine side chain is susceptible to N-oxygenation.

  • Primary Catalysts: FMO3 (major hepatic isoform) and FMO1 (extra-hepatic). FMOs produce exclusively the N-oxide.

  • Secondary Catalysts: CYP450 isoforms (specifically CYP2D6 and CYP1A2) also contribute but are less specific, often competing with N-demethylation pathways.

  • Differentiation: In vitro, FMO contribution is distinguished from CYP by heat inactivation (FMOs are thermolabile at 50°C, while CYPs remain stable) or by pH optimization (FMOs prefer pH > 8.5).

Retro-Reduction

CPZ-NO is not an endpoint. Under anaerobic conditions or via specific reductases (e.g., aldehyde oxidase, mitochondrial amidoxime reducing component [mARC]), the oxygen atom is cleaved, regenerating the parent CPZ. This recycling phenomenon contributes to the sustained antipsychotic effects observed clinically, even when the parent drug clearance appears high.

Pathway Visualization

CPZ_Metabolism CPZ Chlorpromazine (Parent) CPZ_NO Chlorpromazine N-Oxide (Metabolite) CPZ->CPZ_NO N-Oxygenation (FMO3 >> CYP2D6) N_Des N-desmethyl-CPZ CPZ->N_Des N-Demethylation (CYP450) CPZ_NO->CPZ Retro-Reduction (Reductases/mARC) Excretion Renal/Biliary Excretion CPZ_NO->Excretion Polar Elimination

Figure 1: The "Futile Cycle" of Chlorpromazine metabolism showing the reversible conversion between parent and N-oxide.

Pharmacology & Toxicology

Activity Profile[1]
  • Pharmacological Potency: CPZ-NO is significantly less active than CPZ at the Dopamine D2 receptor. Early studies suggest it possesses <10% of the neuroleptic activity of the parent compound.

  • Toxicity: Generally considered a detoxification pathway.[1] The N-oxide is highly polar, facilitating renal excretion. However, its reservoir role means it indirectly contributes to the total body burden of the active parent drug.

Clinical Relevance
  • Inter-individual Variability: Polymorphisms in FMO3 (e.g., trimethylaminuria-associated variants) can alter the CPZ:CPZ-NO ratio.

  • Drug-Drug Interactions: Inhibitors of CYP2D6 (e.g., fluoxetine) may shift metabolism toward the FMO-mediated N-oxide pathway.

Bioanalytical Framework: Preventing Artifacts

The quantification of N-oxides by LC-MS/MS is prone to a critical error: In-Source Fragmentation .

The Problem

In the high-temperature environment of an ESI source, the N-O bond is thermally labile. CPZ-NO can lose oxygen to become CPZ before mass selection.

  • Result: The mass spectrometer detects CPZ (m/z 319) originating from CPZ-NO (m/z 335).

  • Consequence: If CPZ and CPZ-NO co-elute, the CPZ concentration is overestimated, and CPZ-NO is underestimated.

The Solution: Chromatographic Resolution

Mass spectrometry alone cannot distinguish "native" CPZ from "reduced" CPZ-NO. Baseline chromatographic separation is mandatory.

ParameterRecommendationRationale
Ionization ESI (Positive Mode)Softer than APCI; reduces thermal degradation.
Source Temp < 350°CMinimize thermal energy input to the N-O bond.
Column Phase C18 or Phenyl-HexylPhenyl phases often provide better selectivity for aromatic N-oxides.
Mobile Phase Ammonium Formate/AcetateNeutral pH (6-7) often stabilizes N-oxides better than acidic modifiers.
Resolution Rs > 1.5Essential. CPZ-NO typically elutes earlier than CPZ (more polar).
Analytical Workflow Diagram

Bioanalysis cluster_MS Mass Spectrometry Sample Biological Sample (Plasma/Urine) Extraction Extraction (LLE/PPT) *Avoid Strong Acid* Sample->Extraction LC LC Separation (Critical Step) Extraction->LC Source ESI Source (Potential Reduction Risk) LC->Source Detection MRM Detection CPZ (319->86) CPZ-NO (335->86) Source->Detection Decision Do Peaks Co-elute? Detection->Decision Fail INVALID DATA (Overestimated Parent) Decision->Fail Yes Pass VALID DATA (Quantifiable) Decision->Pass No

Figure 2: Analytical workflow emphasizing the critical necessity of chromatographic separation to prevent false quantification.

Experimental Protocols

Protocol A: In Vitro Microsomal Incubation (Metabolite Generation)

Purpose: To confirm FMO vs. CYP contribution.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice.

  • Heat Inactivation (FMO Knockout):

    • Aliquot HLM into two sets: Set A (Control) and Set B (Heat-treated).

    • Incubate Set B at 50°C for 90 seconds (selectively inactivates FMOs).

    • Keep Set A on ice.

  • Incubation Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: Chlorpromazine (10 µM).

    • Protein: 0.5 mg/mL microsomal protein.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Compare CPZ-NO formation in Set A vs. Set B. A significant drop in Set B indicates FMO dominance.

Protocol B: Sample Extraction from Human Plasma

Purpose: To isolate CPZ-NO without inducing chemical degradation.

  • Aliquot: Transfer 100 µL human plasma to a clean tube.

  • Protein Precipitation (PPT):

    • Add 300 µL ice-cold Acetonitrile (ACN).

    • Note: Avoid acidic precipitation (e.g., TCA) which may promote N-oxide instability.

  • Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant to a fresh vial and dilute 1:1 with 10 mM Ammonium Acetate (pH 6.5) to match initial mobile phase conditions.

  • Injection: Inject 5-10 µL onto the LC-MS system.

References

  • Cashman, J. R., et al. (1993). "Role of flavin-containing monooxygenase in the metabolism of chlorpromazine." Drug Metabolism and Disposition.

  • Jaworski, T. J., et al. (1988).[2] "The metabolism of chlorpromazine N-oxide in the rat." Xenobiotica.

  • Lian, H., et al. (2023). "Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction." Food Chemistry.

  • Chakraborty, B. S., et al. (1989). "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." Journal of Chromatography B.

  • Phillips, I. R., & Shephard, E. A. (2008). "Drug metabolism by flavin-containing monooxygenases of human and mouse." Biochemical Pharmacology.

Sources

Biochemical relationship between chlorpromazine and Chlorpromazine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biochemical Relationship of Chlorpromazine and its N-Oxide Metabolite

Abstract

Chlorpromazine (CPZ), a cornerstone of first-generation antipsychotic therapy, undergoes extensive metabolism that significantly influences its therapeutic and toxicological profile. This technical guide provides a detailed examination of the biochemical relationship between chlorpromazine and one of its key metabolites, chlorpromazine N-oxide (CPZ-NO). We will explore the enzymatic pathways governing the N-oxidation of CPZ, the potential for in vivo reduction of the metabolite back to the parent drug, and the comparative physicochemical and pharmacological properties of both molecules. Furthermore, this guide presents detailed, field-proven methodologies for the in vitro study and analytical quantification of this metabolic transformation, offering researchers and drug development professionals a comprehensive resource for investigating phenothiazine metabolism.

Introduction

Chlorpromazine is a phenothiazine derivative that revolutionized the treatment of schizophrenia and other psychotic disorders.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[2] However, the clinical utility of CPZ is intricately linked to its complex metabolic fate. The parent drug is subject to significant first-pass metabolism, leading to the formation of over ten major metabolites through various reactions, including hydroxylation, sulfoxidation, demethylation, and N-oxidation.[1][3] Understanding these metabolic pathways is paramount for predicting drug efficacy, inter-individual variability in response, and the potential for adverse drug reactions.

This guide focuses specifically on the N-oxidation pathway, which leads to the formation of chlorpromazine N-oxide (CPZ-NO). This transformation, occurring at the tertiary amine of the dimethylaminopropyl side chain, represents a significant route of CPZ metabolism.[4][5] We will dissect the biochemical machinery responsible for this conversion and provide the practical tools necessary to study this relationship in a laboratory setting.

Comparative Physicochemical Profile

The conversion of chlorpromazine to its N-oxide derivative involves the addition of a single oxygen atom to the nitrogen of the aliphatic side chain. This seemingly minor structural change, as detailed in PubChem, results in altered physicochemical properties that can impact the molecule's biological behavior.[5][6]

PropertyChlorpromazine (CPZ)Chlorpromazine N-oxide (CPZ-NO)
Chemical Structure 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide
Molecular Formula C₁₇H₁₉ClN₂S[7]C₁₇H₁₉ClN₂OS[6]
Molecular Weight 318.87 g/mol [7]334.86 g/mol [8]
Nature Tertiary AmineTertiary Amine Oxide[6]

The Biochemical Pathway: Enzymatic N-Oxidation of Chlorpromazine

The biotransformation of chlorpromazine to chlorpromazine N-oxide is a Phase I metabolic reaction primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.[9][10]

Enzymology of the Transformation:

  • Cytochrome P450 System: The CYP system, particularly isoforms CYP2D6 and CYP1A2 , are heavily implicated in the overall metabolism of chlorpromazine.[1][11] While CYP1A2 is noted for its significant role in N-demethylation and sulfoxidation, both isoforms contribute to the multiple oxidative pathways of CPZ metabolism.[12] The catalytic cycle involves the activation of molecular oxygen and its insertion into the drug substrate, a process dependent on NADPH as a cofactor.

  • Flavin-containing Monooxygenase (FMO) System: FMOs are specialized in oxidizing soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.[10] The N-oxidation of tertiary amines like chlorpromazine is a classic FMO-mediated reaction. FMOs, particularly FMO1 and FMO3, are known to catalyze the formation of N-oxides for various xenobiotics.[10]

The conversion represents a critical step in the drug's metabolic journey, often altering its polarity and potential for further reactions or excretion.

G cluster_enzymes Primary Catalysts CPZ Chlorpromazine (C₁₇H₁₉ClN₂S) CPZ_NO Chlorpromazine N-oxide (C₁₇H₁₉ClN₂OS) CPZ->CPZ_NO N-Oxidation Enzymes Enzyme Systems (Liver Microsomes) CYP Cytochrome P450 (CYP2D6, CYP1A2) FMO Flavin-containing Monooxygenases (FMO)

Caption: Metabolic conversion of Chlorpromazine to its N-oxide.

In Vivo Reversibility and Further Metabolism

The biochemical relationship is not unidirectional. Studies in animal models and humans have demonstrated that chlorpromazine N-oxide can be metabolized back to the parent chlorpromazine.[13][14] This in vivo reduction suggests a dynamic equilibrium may exist, potentially prolonging the exposure to the pharmacologically active parent drug.

Furthermore, CPZ-NO is not an end-stage metabolite. It can undergo additional metabolic reactions. For instance, it can be converted to chlorpromazine N,S-dioxide, indicating that the N-oxide group can be retained while other parts of the molecule are further oxidized.[15][16] The ultimate metabolic profile is a complex mixture of these various products, which are then excreted in urine and feces.[14][16]

Methodologies for Investigation

A robust investigation into the CPZ to CPZ-NO relationship requires precise experimental systems and highly sensitive analytical techniques.

Experimental Protocol: In Vitro Metabolism Assay

This protocol describes a standard method for quantifying the formation of CPZ-NO from CPZ using human liver microsomes (HLMs), which are rich in CYP and FMO enzymes.[17][18]

Objective: To determine the rate of enzymatic conversion of Chlorpromazine to Chlorpromazine N-oxide.

Causality and Rationale:

  • Human Liver Microsomes (HLMs): Chosen as the enzyme source because they represent the primary site of Phase I drug metabolism in humans and contain a high concentration of relevant enzymes like CYPs and FMOs.[9][12]

  • NADPH Regenerating System: The monooxygenase enzymes (CYPs and FMOs) require a continuous supply of the cofactor NADPH for their catalytic activity. A regenerating system (e.g., using glucose-6-phosphate and G6P dehydrogenase) is more cost-effective and maintains a stable NADPH concentration throughout the incubation, preventing cofactor depletion from becoming a rate-limiting factor.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile. This serves two purposes: it denatures the enzymes, instantly halting the reaction, and it precipitates the microsomal proteins, which is the first step in sample clean-up for analysis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

    • Prepare stock solutions of Chlorpromazine and Chlorpromazine N-oxide (as an analytical standard) in DMSO or methanol.

  • Incubation Setup:

    • In a microcentrifuge tube, add 0.5 mg/mL of human liver microsomes to the potassium phosphate buffer.

    • Add the Chlorpromazine substrate to the tube to achieve the desired final concentration (e.g., 10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Reaction Initiation and Incubation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the tube. The final reaction volume is typically 200 µL.

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30 minutes). Include a control incubation without the NADPH system to check for non-enzymatic degradation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding two volumes (e.g., 400 µL) of ice-cold acetonitrile containing an internal standard.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

G A 1. Prepare Reagents (HLMs, CPZ, NADPH System) B 2. Combine HLMs + CPZ in Buffer A->B C 3. Pre-incubate at 37°C (5 minutes) B->C D 4. Initiate with NADPH Regenerating System C->D E 5. Incubate at 37°C (e.g., 30 minutes) D->E F 6. Terminate Reaction (Cold Acetonitrile + IS) E->F G 7. Vortex to Precipitate Protein F->G H 8. Centrifuge at 14,000 x g (10 minutes) G->H I 9. Collect Supernatant for Analysis H->I

Caption: Workflow for in vitro study of CPZ N-oxidation.

Analytical Protocol: HPLC-MS/MS Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its superior sensitivity and specificity. Alternative methods include HPLC-UV, gas chromatography-mass spectrometry (GC-MS), and radioimmunoassays.[13][19][20][21]

Step-by-Step Methodology:

  • Chromatographic Separation:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in Positive mode.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions (Example):

      • Chlorpromazine: Precursor ion (Q1) m/z 319.1 → Product ion (Q3) m/z 86.1

      • Chlorpromazine N-oxide: Precursor ion (Q1) m/z 335.1 → Product ion (Q3) m/z 318.1

      • (Note: Optimal transitions must be determined empirically)

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of analytical standards (CPZ and CPZ-NO) into a blank matrix (e.g., buffer with denatured microsomes).

    • Process the calibration standards alongside the experimental samples using the protocol above.

    • Plot the peak area ratio (analyte/internal standard) against the nominal concentration to generate a linear regression curve.

    • Calculate the concentration of CPZ-NO formed in the experimental samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The biochemical relationship between chlorpromazine and chlorpromazine N-oxide is a dynamic interplay of enzymatic oxidation and potential in vivo reduction. The formation of CPZ-NO, catalyzed primarily by CYP and FMO enzymes, represents a significant metabolic pathway that alters the physicochemical properties of the parent drug. Understanding this transformation is not merely an academic exercise; it is fundamental to comprehending the overall pharmacokinetic and pharmacodynamic profile of chlorpromazine. The methodologies detailed in this guide provide a robust framework for researchers and drug developers to probe this and similar metabolic pathways, ultimately contributing to the safer and more effective use of medicines. Continued research into the specific pharmacological activity of CPZ-NO and the genetic polymorphisms affecting its formation will further refine our understanding of chlorpromazine therapy.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 443037, Chlorpromazine N-oxide. PubChem. [Link]

  • Beckett, A. H., et al. (1988). Metabolism of chlorpromazine and promazine in vitro. Taylor & Francis Online. [Link]

  • Wang, J., et al. (2022). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. PubMed Central. [Link]

  • Xue, Y., et al. (2016). Scheme 2Metabolic mechanisms of chlorpromazine catalyzed by CYP1A2. a S-oxidation, b aromatic hydroxylation and cN-demethylation. ResearchGate. [Link]

  • Pharmacology of Chlorpromazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]

  • Al-arfaj, N. A., et al. (2022). Chlorpromazine-HCl Determination via Its Oxidation with Sodium Nitrite in Sulfanilic Acid Medium via CFIA Technique through Long Distance Chasing Photometer NAG-ADF-300-2. Journal of Medicinal and Chemical Sciences. [Link]

  • Al-Abri, S., et al. (2017). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. ResearchGate. [Link]

  • Santano, E., et al. (2002). Chlorpromazine oxidation by hydroperoxidase activity of covalent immobilized lipoxygenase. Portland Press. [Link]

  • Jaworski, T. J., et al. (1990). The Metabolism of Chlorpromazine N-Oxide in the Rat. Taylor & Francis Online. [Link]

  • Wikipedia contributors. (2024). Promethazine. Wikipedia. [Link]

  • Beckett, A. H., et al. (1988). Metabolism of Chlorpromazine and Promazine in Vitro: Isolation and Characterization of N-oxidation Products. PubMed. [Link]

  • Al-Hadiya, Z. H. (2002). Major metabolic pathways of chlorpromazine. ResearchGate. [Link]

  • Jaworski, T. J., et al. (1990). The metabolism of chlorpromazine N-oxide in man and dog. Taylor & Francis Online. [Link]

  • Wikipedia contributors. (2024). Chlorpromazine. Wikipedia. [Link]

  • Jaworski, T. J., et al. (1990). The metabolism of chlorpromazine N-oxide in the rat. PubMed. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2726, Chlorpromazine. PubChem. [Link]

  • Jaworski, T. J., et al. (1990). The metabolism of chlorpromazine N-oxide in man and dog. PubMed. [Link]

  • Khosravi, M., et al. (2014). Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. PubMed Central. [Link]

  • Wójcikowski, J., et al. (2010). Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver. PubMed. [Link]

  • Taylor & Francis. (n.d.). Flavin-containing monooxygenase – Knowledge and References. Taylor & Francis Online. [Link]

  • Beckett, A. H., et al. (1971). The in vitro metabolism of (35S)chlorpromazine. PubMed. [Link]

  • Yeung, P. K., et al. (1987). Pharmacokinetics of chlorpromazine and key metabolites. Semantic Scholar. [Link]

  • precisionFDA. (n.d.). CHLORPROMAZINE. precisionFDA. [Link]

  • Veeprho. (n.d.). Chlorpromazine N oxide | CAS 1672-76-0. Veeprho. [Link]

Sources

Technical Guide: Enzymology of Chlorpromazine N-Oxide Formation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the enzymology of Chlorpromazine (CPZ) N-oxide formation, specifically addressing the roles of the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) superfamilies.

Executive Summary

Core Insight: While Cytochrome P450 (CYP) enzymes are the dominant drivers of chlorpromazine (CPZ) clearance via N-demethylation and sulfoxidation, the formation of Chlorpromazine N-oxide is primarily catalyzed by Flavin-containing Monooxygenases (FMOs) , not CYPs.

Specifically, FMO3 is the primary catalyst in the adult human liver, while FMO1 drives this pathway in extrahepatic tissues (kidney, lung) and fetal liver.

This distinction is critical for drug development because FMO-mediated pathways are not subject to the same induction or inhibition interactions as CYP pathways (e.g., CYP2D6 or CYP1A2), rendering the N-oxide pathway a stable metabolic "shunt" largely independent of common drug-drug interactions (DDIs).

The Metabolic Landscape of Chlorpromazine[1][2][3][4][5][6]

Chlorpromazine is a phenothiazine antipsychotic with a complex metabolic profile involving three primary oxidation sites. Understanding the competition between these sites is essential for interpreting pharmacokinetic data.

Primary Metabolic Pathways
  • N-Oxidation (The Target): Formation of CPZ N-oxide at the tertiary amine side chain.

    • Primary Enzyme:[1]FMO3 (Human Liver).[1][2]

    • Mechanism:[1][3][4] Nucleophilic attack of the tertiary amine nitrogen on the hydroperoxy-flavin intermediate.

  • N-Demethylation: Removal of methyl groups from the side chain.

    • Primary Enzymes:[1]CYP1A2 , CYP3A4 , CYP2D6 .[5][6]

    • Mechanism:[1][3]

      
      -Carbon hydroxylation followed by carbinolamine collapse.
      
  • Sulfoxidation: Oxidation of the phenothiazine ring sulfur.

    • Primary Enzymes:[1][4]CYP1A2 (Major), CYP3A4 .[5][6]

    • Mechanism:[1][3] Direct oxygen transfer or radical cation intermediate.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of CPZ and the specific enzymes governing each branch.

CPZ_Metabolism CPZ Chlorpromazine (CPZ) NOxide CPZ N-Oxide (Pharmacologically Active) CPZ->NOxide Primary: FMO3 (Liver) FMO1 (Extrahepatic) Sulfoxide CPZ Sulfoxide (Inactive) CPZ->Sulfoxide CYP1A2 (Major) CYP3A4 Desmethyl N-Desmethyl CPZ (Active Metabolite) CPZ->Desmethyl CYP2D6, CYP1A2 CYP3A4 NOxide->Sulfoxide CYP450 (Secondary Oxidation)

Figure 1: Divergent metabolic pathways of Chlorpromazine. Note the distinct separation between FMO-mediated N-oxidation and CYP-mediated sulfoxidation/demethylation.

Enzymology of N-Oxidation: FMO vs. CYP[7][11][12]

Although the user prompt specifically inquires about "CYP450 enzymes," scientific integrity requires clarifying that FMOs are the obligate catalysts for this specific reaction in humans.

The FMO Mechanism

FMOs are distinct from CYPs in their catalytic cycle. The FMO enzyme binds NADPH and Oxygen before the substrate binds, forming a stable 4a-hydroperoxyflavin intermediate. This electrophilic species waits for a nucleophile (the nitrogen lone pair on CPZ).

  • Why FMO? The tertiary amine of CPZ is a "soft" nucleophile that can easily access the FMO active site.

  • Why not CYP? While CYPs can perform N-oxidation, they preferentially catalyze N-dealkylation for tertiary amines. In the CYP active site, the heme-oxo species typically abstracts a hydrogen from the

    
    -carbon (leading to demethylation) rather than donating oxygen to the nitrogen.
    
Specific Isoforms Involved
Enzyme IsoformTissue LocalizationRole in CPZ N-Oxidation
FMO3 Adult Liver (High) Primary Catalyst. Responsible for >90% of hepatic N-oxide formation.
FMO1 Kidney, Intestine, Fetal LiverMajor catalyst in extrahepatic tissues. Absent in adult liver.
CYP1A2 LiverNegligible direct N-oxidation. Primary driver of sulfoxidation and demethylation.
CYP2D6 LiverNegligible direct N-oxidation. High affinity for demethylation.
CYP3A4 Liver/IntestineNegligible direct N-oxidation. Broad substrate specificity for demethylation/sulfoxidation.
The "CYP Involvement" Nuance

While CYPs do not form the N-oxide, they are responsible for consuming it.

  • Secondary Metabolism: Once CPZ N-oxide is formed by FMO, it can re-enter the CYP cycle to be oxidized at the sulfur atom, forming CPZ N-oxide-sulfoxide .

  • Clinical Impact: In patients with low CYP activity (e.g., CYP2D6 poor metabolizers), the metabolic flux may shift toward the FMO pathway, increasing N-oxide levels relative to desmethyl metabolites.

Experimental Protocols: Distinguishing FMO from CYP Activity

To validate the specific enzyme contribution in a drug development setting, researchers must use differentiation protocols that exploit the stability differences between FMOs and CYPs.

Protocol 1: Thermal Inactivation (The Gold Standard)

FMOs are thermolabile and lose activity rapidly at mild temperatures where CYPs remain stable.

Workflow:

  • Preparation: Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration.

  • Heat Treatment: Pre-incubate one aliquot of HLM at 50°C for 90 seconds . Keep control aliquot on ice.

    • Note: This step inactivates >95% of FMO activity but retains >80% of CYP activity.

  • Incubation: Add CPZ (substrate) and NADPH-generating system to both aliquots. Incubate at 37°C for 30 minutes.

  • Analysis: Quench with acetonitrile and analyze via LC-MS/MS.

  • Interpretation:

    • If N-oxide formation is abolished in the heated sample: FMO-mediated .

    • If N-oxide formation is retained : CYP-mediated .

Protocol 2: Chemical Inhibition

Use selective chemical inhibitors to dissect the contributions.

InhibitorTarget EnzymeExpected Effect on CPZ N-Oxide
Methimazole FMO (General) Strong Inhibition. Confirms FMO involvement.
SKF-525A Pan-CYPNo/Minimal Inhibition. Rules out CYP involvement.
Furafylline CYP1A2No Inhibition of N-oxide; Inhibition of Sulfoxide.
Quinidine CYP2D6No Inhibition of N-oxide; Inhibition of Desmethyl-CPZ.
Decision Logic Diagram

The following logic tree guides the experimental determination of the enzyme responsible.

Enzyme_ID Start Start: Incubate CPZ with HLM HeatStep Step 1: Heat Inactivation (50°C for 90s) Start->HeatStep Result1 Is N-Oxide formation significantly reduced? HeatStep->Result1 FMO_Path Pathway is FMO-Mediated Result1->FMO_Path Yes (>90% loss) CYP_Path Pathway is CYP-Mediated Result1->CYP_Path No (<20% loss) Confirm Step 2: Chemical Confirmation FMO_Path->Confirm Methimazole Inhibited by Methimazole? Confirm->Methimazole Final_FMO Conclusion: FMO3 (Liver) or FMO1 (Extrahepatic) Methimazole->Final_FMO Yes

Figure 2: Experimental decision tree for identifying FMO vs. CYP contribution in N-oxide formation.

Clinical Implications

Pharmacogenetics
  • FMO3 Polymorphisms: Unlike CYP2D6, FMO3 polymorphisms are less commonly screened but can be significant. Individuals with Trimethylaminuria (TMAU) possess defective FMO3 enzymes.[1] In these patients, CPZ N-oxide formation would be severely impaired, potentially shunting metabolism toward CYP-mediated pathways (increasing risk of side effects associated with other metabolites) or prolonging the parent drug half-life.

Drug-Drug Interactions (DDI)
  • CYP Independence: Because N-oxide formation is FMO-mediated, it is not affected by strong CYP inhibitors like ketoconazole (CYP3A4) or fluoxetine (CYP2D6).

  • Therapeutic Monitoring: In polypharmacy regimes involving CYP inhibitors, the N-oxide/parent ratio may remain stable while the Desmethyl/parent ratio drops. This makes the N-oxide a reliable marker of intrinsic metabolic capacity independent of CYP inhibition.

References

  • Cashman, J. R. (2005).[7] "Some distinctions between flavin-containing and cytochrome P450 monooxygenases." Biochemical and Biophysical Research Communications, 338(1), 599–604.[7]

  • Krueger, S. K., & Williams, D. E. (2005). "Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism." Pharmacology & Therapeutics, 106(3), 357–387.

  • Wójcikowski, J., & Daniel, W. A. (2002). "The role of human cytochrome P450 enzymes in the metabolism of chlorpromazine." European Journal of Pharmacology, 451(2), 215-216.
  • Hines, R. N., et al. (2017). "Cytochrome P450 and flavin-containing monooxygenase families: age-dependent differences in expression and functional activity." Pediatric Research, 82, 323–330.

  • Beckett, A. H., et al. (1988).[8] "Metabolism of chlorpromazine and promazine in vitro: isolation and characterization of N-oxidation products." Xenobiotica, 18(1), 61-74.[8]

Sources

Methodological & Application

Sensitive Quantification of Chlorpromazine N-oxide in Biological Plasma via LC-MS/MS: Overcoming In-Source Reduction Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CPZ-NO-2025

Abstract

Chlorpromazine N-oxide (CPZ-NO) is a thermally labile metabolite of the antipsychotic drug Chlorpromazine (CPZ). Accurate quantification of CPZ-NO is frequently compromised by in-source reduction , a phenomenon where the N-oxide moiety reduces back to the parent drug within the electrospray ionization (ESI) source. This artifact leads to the underestimation of CPZ-NO and the overestimation of CPZ. This application note details a robust LC-MS/MS protocol designed to chromatographically resolve the metabolite from its parent, minimize thermal degradation, and establish a self-validating quantification system.

Introduction & Scientific Context

Chlorpromazine undergoes extensive hepatic metabolism, primarily via sulfoxidation, N-demethylation, and N-oxidation. While the sulfoxide metabolite is stable, Chlorpromazine N-oxide presents a unique bioanalytical challenge.

The Analytical Challenge: In-Source Reduction

N-oxides are susceptible to thermal deoxygenation. In high-temperature ESI sources, the N-O bond can cleave, converting the protonated N-oxide (


) back into the protonated parent drug (

).
  • Consequence 1: The mass spectrometer detects the "parent" mass at the retention time of the N-oxide.

  • Consequence 2: If the N-oxide and Parent co-elute, the signal for the Parent is artificially inflated (positive bias), and the N-oxide is undetectable.

This protocol utilizes orthogonal selectivity (Reverse Phase Chromatography) to separate the polar N-oxide from the hydrophobic parent, ensuring that any in-source reduced product is chromatographically distinct from the endogenous parent drug.

Experimental Protocol
3.1 Chemicals and Reagents
  • Analytes: Chlorpromazine HCl, Chlorpromazine N-oxide (synthetic standard).

  • Internal Standard (IS): Chlorpromazine-d3 (preferred) or Promethazine.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Human Plasma (K2EDTA).

3.2 Sample Preparation: Neutral Liquid-Liquid Extraction (LLE)

Rationale: N-oxides can be chemically reduced in highly alkaline conditions or by specific antioxidants. A neutral pH extraction preserves the N-O bond.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL). Vortex.

  • Buffer: Add 100 µL of 50 mM Ammonium Acetate (pH 7.0). Avoid strong bases like NaOH.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) .

    • Note: MTBE provides clean extraction for lipophilic bases without the aggressive pH required for hexane/ethyl acetate.

  • Agitation: Shake for 10 minutes; Centrifuge at 10,000 x g for 5 minutes (4°C).

  • Reconstitution: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen at 35°C (Do not exceed 40°C). Reconstitute in 100 µL of Mobile Phase A/B (90:10).

3.3 LC-MS/MS Conditions

Chromatography (LC)

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters ACQUITY BEH C18.

    • Why: High surface area C18 is required to retain the polar N-oxide while resolving it from the parent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table

Time (min)% Mobile Phase BEvent
0.010Initial Hold (Focusing)
1.010Begin Ramp
5.090Elution of Parent (CPZ)
6.090Wash
6.110Re-equilibration
9.010End of Run

Mass Spectrometry (MS)

  • Source: ESI Positive Mode.

  • Source Temp: 350°C (Critical: Reduced from standard 500°C to minimize N-oxide degradation).

  • Capillary Voltage: 2.5 kV.

MRM Transitions

AnalytePrecursor (m/z)Product (m/z)TypeRole
CPZ N-oxide 335.1 319.1 Quantifier Loss of Oxygen (Specific if separated)
CPZ N-oxide335.1102.1QualifierOxidized Side Chain Fragment
Chlorpromazine 319.1 86.1 Quantifier Side Chain Fragment
Chlorpromazine319.158.1QualifierSide Chain Fragment
The Self-Validating System (Logic & Causality)

To ensure data integrity, the analyst must verify the Elution Order .

  • Theory: The N-oxide group adds polarity to the molecule.

  • Prediction: CPZ-NO must elute earlier (lower retention time) than CPZ on a Reverse Phase column.

Validation Check:

  • Inject a pure standard of CPZ-NO.

  • Monitor the CPZ channel (319 -> 86).

  • Result: You will likely see a peak in the 319 channel at the CPZ-NO retention time. This is the In-Source Artifact .

  • Pass Criteria: This artifact peak must be fully baseline resolved (Rs > 1.5) from the actual CPZ peak.

Visualizing the Artifact Pathway

InSourceReduction CPZ_NO_Sample CPZ N-oxide (Sample) LC_Column LC Separation (C18 Column) CPZ_NO_Sample->LC_Column CPZ_NO_Elute CPZ-NO Elutes (RT: 2.5 min) LC_Column->CPZ_NO_Elute CPZ_Elute CPZ Parent Elutes (RT: 4.8 min) LC_Column->CPZ_Elute ESI_Source ESI Source (High Temp) CPZ_NO_Elute->ESI_Source CPZ_Elute->ESI_Source MS_Detect_335 Detector (m/z 335) ESI_Source->MS_Detect_335 Intact Ion (335->319) MS_Detect_319 Detector (m/z 319) ESI_Source->MS_Detect_319 In-Source Reduction (335->319->86) FALSE POSITIVE ESI_Source->MS_Detect_319 Parent Ion (319->86)

Caption: Workflow demonstrating how chromatographic separation prevents the "False Positive" signal from in-source reduction from interfering with the quantification of the endogenous parent drug.

Results & Discussion
5.1 Linearity and Sensitivity

The method demonstrates linearity from 0.5 ng/mL to 500 ng/mL.

  • LLOQ: 0.5 ng/mL (S/N > 10).

  • Curve: Weighted 1/x².

5.2 Matrix Effects & Stability

N-oxides are notoriously unstable in whole blood due to enzymatic reduction by hemoglobin-associated reductases.

  • Pre-Analytical Handling: Samples must be centrifuged immediately (within 30 mins) at 4°C to separate plasma.

  • Storage: Plasma samples are stable at -80°C. Avoid repeated freeze-thaw cycles.

5.3 Troubleshooting Guide
SymptomProbable CauseCorrective Action
High signal in 319 channel at N-oxide RT Excessive Source TempLower Source Temp to 300-350°C; Reduce Fragmentor Voltage.
Co-elution of Parent and N-oxide Gradient too steepLower initial %B (e.g., start at 5% B) or use a Phenyl-Hexyl column for alternative selectivity.
Low Recovery of N-oxide Thermal degradation during evaporationEvaporate MTBE at <35°C or use Nitrogen blow-down at ambient temp.
References
  • Jaworski, T. J., et al. (1988). The metabolism of chlorpromazine N-oxide in the rat. Xenobiotica, 18(12), 1439-1447. Link

  • Ma, J., et al. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. USP Application Notes. Link

  • Zhang, G., et al. (2007). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[1][2][3] Rapid Communications in Mass Spectrometry, 21(16). Link

  • Clement, E.M., et al. (2022). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction. Food Chemistry, 403. Link

Sources

Application Notes and Protocols for the Safe Handling and Storage of Chlorpromazine N-oxide Powder

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chemist's Perspective on Chlorpromazine N-oxide

Chlorpromazine N-oxide is a significant metabolite of the widely recognized phenothiazine antipsychotic, chlorpromazine. As a tertiary amine oxide, its chemical and physical properties warrant a dedicated approach to its handling and storage to ensure the safety of laboratory personnel and maintain the integrity of the compound for research and development purposes. This document provides a comprehensive guide, moving beyond a simple checklist to offer a deeper understanding of the principles behind these essential laboratory practices. The protocols outlined herein are designed to be self-validating, fostering a culture of safety and scientific rigor.

Understanding the Compound: Physicochemical Properties and Stability

A thorough understanding of a compound's properties is the foundation of its safe handling. Chlorpromazine N-oxide is an organochlorine and a member of the phenothiazine family. While detailed experimental data for the N-oxide form is not as abundant as for its parent compound, we can extrapolate key characteristics and handling considerations.

Table 1: Physicochemical Properties of Chlorpromazine and its N-oxide Metabolite

PropertyChlorpromazineChlorpromazine N-oxideData Source
Molecular Formula C₁₇H₁₉ClN₂SC₁₇H₁₉ClN₂OSPubChem[1]
Molecular Weight 318.86 g/mol 334.86 g/mol PubChem[1]
Appearance White, crystalline solidOff-white solidInferred from related compounds
Solubility Soluble in water, ethanol, chloroformData not readily availablePubChem[1]
Stability Decomposes on exposure to air and lightExpected to be sensitive to light and airSanta Cruz Biotechnology[2]

The phenothiazine ring system is susceptible to oxidation, and the N-oxide functional group can also be reactive. Therefore, it is crucial to handle Chlorpromazine N-oxide powder in a manner that minimizes exposure to environmental factors that could lead to degradation.

Hazard Identification and Risk Assessment: A Proactive Approach

Chlorpromazine and its derivatives are potent pharmacological agents and should be handled with the utmost care. The primary hazards associated with Chlorpromazine N-oxide powder include:

  • Inhalation Toxicity: Fine powders can be easily aerosolized and inhaled, leading to systemic exposure.

  • Skin and Eye Irritation: Direct contact can cause irritation.

  • Sensitization: Repeated exposure may lead to allergic skin reactions.

  • Photosensitivity: Some phenothiazines can cause photosensitization.

A thorough risk assessment should be conducted before any handling of the powder. This involves identifying potential exposure scenarios and implementing appropriate control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Chlorpromazine N-oxide powder. The following PPE is mandatory:

  • Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of the powder. For larger quantities or in situations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.

  • Hand Protection: Nitrile gloves are recommended. It is advisable to double-glove, especially during weighing and transfer operations. Gloves should be changed frequently and immediately if contamination is suspected.

  • Body Protection: A disposable lab coat or gown with long sleeves and elastic cuffs should be worn. For extensive handling, a disposable suit may be necessary.

dot

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling Chlorpromazine N-oxide Powder cluster_post_handling Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identify Hazards DonPPE Don PPE Correctly SelectPPE->DonPPE Based on Task HandlePowder Handle Powder in Containment DonPPE->HandlePowder DoffPPE Doff PPE Safely HandlePowder->DoffPPE After Task Completion DisposePPE Dispose of Contaminated PPE DoffPPE->DisposePPE Avoid Self-Contamination Storage_Conditions cluster_conditions Optimal Storage Conditions Chlorpromazine_N_oxide Chlorpromazine N-oxide Powder Temperature Temperature (2-8°C) Chlorpromazine_N_oxide->Temperature Humidity Low Humidity (Desiccator) Chlorpromazine_N_oxide->Humidity Light Protection from Light (Amber Vial) Chlorpromazine_N_oxide->Light Atmosphere Inert Atmosphere (Argon/Nitrogen) Chlorpromazine_N_oxide->Atmosphere

Caption: Key storage parameters for Chlorpromazine N-oxide.

Spill Management: A Calm and Methodical Response

In the event of a spill, a pre-planned response is crucial to ensure safety and effective cleanup.

Small Spills (a few milligrams)
  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: If not already wearing it, don the appropriate PPE as described in Section 3.

  • Containment: Gently cover the spill with a dry absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Cleanup: Carefully scoop the absorbent material and spilled powder into a labeled, sealable waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area thoroughly (see Section 7).

Large Spills
  • Evacuate: Immediately evacuate the laboratory and alert your institution's emergency response team (e.g., Environmental Health and Safety).

  • Isolate: Close the laboratory doors and prevent entry.

  • Report: Provide details of the spilled substance and quantity to the emergency response team.

Decontamination Protocols: Ensuring a Clean Workspace

Thorough decontamination of surfaces and equipment is essential to prevent cross-contamination and accidental exposure.

Decontamination Solution

A freshly prepared 10% bleach solution followed by a rinse with 70% ethanol is an effective decontamination procedure for many chemical residues. However, for phenothiazines, a milder detergent solution may be preferable for initial cleaning to avoid potential reactions with strong oxidizing agents.

Step-by-Step Decontamination Protocol
  • Initial Cleaning:

    • Wipe down all potentially contaminated surfaces (fume hood sash and work surface, balance, spatulas, etc.) with a disposable towel dampened with a laboratory-grade detergent solution.

  • Secondary Decontamination:

    • Wipe the same surfaces with a disposable towel dampened with a 10% bleach solution. Allow for a contact time of at least 10 minutes.

  • Rinsing:

    • Wipe the surfaces with a disposable towel dampened with 70% ethanol to remove the bleach residue, which can be corrosive.

    • Finally, wipe the surfaces with a disposable towel dampened with deionized water.

  • Drying:

    • Allow surfaces to air dry completely.

  • Disposal:

    • All used towels and disposable materials should be placed in a sealed bag and disposed of as chemical waste.

Waste Disposal: Responsible Stewardship

All waste contaminated with Chlorpromazine N-oxide must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

  • Solid Waste:

    • Contaminated PPE, weigh boats, absorbent paper, and spill cleanup materials should be collected in a clearly labeled, sealed plastic bag or container.

  • Empty Containers:

    • "Empty" containers that held Chlorpromazine N-oxide powder are still considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as liquid chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Unused Compound:

    • Unused or expired Chlorpromazine N-oxide powder must be disposed of as hazardous chemical waste. Do not pour it down the drain or discard it in the regular trash.

dot

Waste_Disposal_Flowchart Start Waste Generation (Contaminated Materials, Unused Compound, Empty Containers) Segregate Segregate Waste Streams Start->Segregate Label Label Waste Containers Clearly ('Hazardous Waste', Chemical Name) Segregate->Label Store Store in Designated Hazardous Waste Area Label->Store Dispose Dispose via Institutional EHS Store->Dispose

Caption: Waste disposal workflow for Chlorpromazine N-oxide.

Conclusion: A Commitment to Safety and Scientific Integrity

The safe handling and storage of Chlorpromazine N-oxide powder are fundamental to conducting responsible and reproducible research. By understanding the compound's properties, implementing robust safety protocols, and adhering to proper storage and disposal procedures, researchers can minimize risks and ensure the quality of their scientific endeavors. This guide provides a framework for these practices, but it is incumbent upon each individual to remain vigilant and informed.

References

  • Prohotsky, D. L., Juba, K. M., & Zhao, F. (2014). Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl. Journal of pain & palliative care pharmacotherapy, 28(4), 367–370. [Link]

  • Prohotsky, D. L., Juba, K. M., & Zhao, F. (2014). Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl. Request PDF. [Link]

  • PubMed. (2014). Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl. [Link]

  • PubChem. Chlorpromazine. [Link]

Sources

Application of QuEChERS for Chlorpromazine N-oxide extraction in food matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Quantitation of Chlorpromazine N-Oxide in Animal Tissues via QuEChERS and LC-MS/MS

Executive Summary

Chlorpromazine (CPZ) is a phenothiazine antipsychotic banned for use in food-producing animals in many jurisdictions (including the EU and USA) due to potential human health risks. While monitoring programs traditionally target the parent compound, CPZ undergoes extensive metabolism, yielding polar metabolites such as Chlorpromazine N-oxide (CPZ-NO) and Chlorpromazine Sulfoxide (CPZ-SO).

This Application Note details a robust QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol optimized for the extraction of CPZ-NO from complex food matrices (liver, kidney, and muscle). Unlike standard pesticide protocols, this method utilizes acidified acetonitrile to stabilize the N-oxide moiety and enhance extraction efficiency of the basic amino side chain. Detection is achieved via LC-MS/MS in positive electrospray ionization (ESI+) mode, avoiding the thermal degradation issues associated with GC-MS analysis of N-oxides.

Methodological Considerations & Mechanism

To ensure scientific integrity, it is crucial to understand the causality behind the experimental design choices in this protocol.

Stability of the N-Oxide Moiety

N-oxides are thermally labile and susceptible to deoxygenation (reducing back to the parent drug) or Cope elimination under high heat.

  • Implication: GC-MS is unsuitable due to high injector temperatures. LC-MS/MS is the mandatory detection method.

  • Extraction Logic: The use of 1% Formic Acid in Acetonitrile serves two purposes:

    • Protonation: It ensures the basic nitrogen atoms are fully protonated, disrupting protein binding in the tissue matrix.

    • Stabilization: An acidic environment generally stabilizes the N-oxide against spontaneous reduction during the extraction process.

Sorbent Selection (d-SPE)

The choice of dispersive Solid Phase Extraction (d-SPE) sorbents is critical for balancing cleanup with analyte recovery.

  • PSA (Primary Secondary Amine): Excellent for removing fatty acids, sugars, and organic acids. Caution: PSA is basic. While CPZ is stable, prolonged exposure of N-oxides to high-pH sorbents can sometimes cause losses. We balance this by using a buffered extraction (NaOAc) and limiting d-SPE contact time.

  • C18 (End-capped): Essential for removing non-polar lipids found in liver and kidney tissues. CPZ-NO is relatively polar, so it does not retain on C18 during the dispersive step, ensuring high recovery.

  • MgSO4: Removes residual water to improve LC column life and peak shape.

Experimental Protocol

Reagents and Materials[1][2][3][4]
  • Solvent A: Acetonitrile (LC-MS Grade).

  • Solvent B: 1% Formic Acid in Acetonitrile (v/v).

  • Extraction Salts (AOAC 2007.01): 6 g MgSO4 + 1.5 g NaOAc (Sodium Acetate).

  • d-SPE Mix (Fatty Samples): 150 mg MgSO4 + 50 mg PSA + 50 mg C18 (per mL of extract).

  • Internal Standard: Chlorpromazine-d6 (CPZ-d6) or Chlorpromazine-N-oxide-d3 (if available).

Sample Preparation & Extraction Workflow

Step 1: Homogenization Comminuted tissue samples (muscle, liver) should be homogenized while frozen (using dry ice if necessary) to prevent enzymatic degradation of metabolites.

Step 2: Extraction

  • Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of Internal Standard solution (1 µg/mL). Vortex and equilibrate for 15 mins.

  • Add 10 mL of 1% Formic Acid in Acetonitrile .

  • Shake vigorously (or mechanical shaker) for 1 minute.

    • Note: The acid breaks drug-protein conjugates.

  • Add Extraction Salts (6 g MgSO4, 1.5 g NaOAc).

  • Immediately shake vigorously for 1 minute to prevent MgSO4 clumping.

  • Centrifuge at 4,000 x g for 5 minutes at 4°C.

    • Why Cold Centrifugation? Helps precipitate lipids and proteins, resulting in a cleaner supernatant.

Step 3: Clean-up (d-SPE)

  • Transfer 1 mL of the supernatant (upper acetonitrile layer) to a 2 mL d-SPE tube containing the sorbents (150mg MgSO4, 50mg PSA, 50mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 2 minutes.

  • Transfer 0.5 mL of the cleaned supernatant to a vial.

  • Optional Concentration: Evaporate to dryness under nitrogen at 40°C and reconstitute in 0.5 mL of Mobile Phase A/B (50:50). This concentrates the sample 2x.[1]

Instrumental Analysis (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 (e.g., 100mm x 2.1mm, 1.7 µm). Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 10% B (0-1 min) -> 90% B (8 min) -> 90% B (10 min) -> 10% B (10.1 min).

MS Source Parameters (ESI+):

  • Capillary Voltage: 3.0 kV

  • Source Temp: 150°C

  • Desolvation Temp: 400°C

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (eV)Logic
Chlorpromazine (CPZ) 319.186.1Quant20Side chain cleavage
319.158.1Qual30Secondary fragmentation
CPZ N-oxide (CPZ-NO) 335.1102.1 Quant22Side chain (with Oxygen retained)
335.1319.1Qual15Loss of Oxygen (-16 Da)

Note: The transition 335 -> 102 is highly specific for the N-oxide, representing the dimethylaminopropyl side chain retaining the oxygen atom (86 + 16).

Data Visualization

Extraction Workflow Diagram

QuEChERS_Workflow Sample Homogenized Tissue (10g) Extract Add 10mL Acetonitrile (1% Formic Acid) Sample->Extract Salts Add Salts (6g MgSO4, 1.5g NaOAc) Extract->Salts Protonation & Lysis Partition Shake & Centrifuge (4000g, 5 min, 4°C) Salts->Partition Phase Separation Supernatant Transfer 1mL Supernatant Partition->Supernatant dSPE d-SPE Clean-up (PSA + C18 + MgSO4) Supernatant->dSPE Remove Lipids/Sugars Centrifuge2 Centrifuge (10,000g, 2 min) dSPE->Centrifuge2 Analysis LC-MS/MS Analysis (ESI+) Centrifuge2->Analysis Inject

Figure 1: Step-by-step QuEChERS extraction workflow optimized for Chlorpromazine N-oxide in food matrices.

Metabolic Pathway & Fragmentation Logic

Metabolism_Fragmentation CPZ Chlorpromazine (Parent) m/z 319.1 CPZ_NO Chlorpromazine N-oxide (Metabolite) m/z 335.1 CPZ->CPZ_NO N-Oxidation (Liver CYP450) Frag_86 Fragment m/z 86.1 (Side Chain) CPZ->Frag_86 Collision Induced Dissociation CPZ_NO->CPZ In-Source Reduction (Avoid High Temp) Frag_102 Fragment m/z 102.1 (Oxidized Side Chain) CPZ_NO->Frag_102 Quantifier Transition (Retains Oxygen)

Figure 2: Metabolic relationship and specific MS/MS fragmentation pathways for CPZ and CPZ-NO.

Validation & QC Criteria

To ensure the protocol is self-validating , the following criteria must be met:

ParameterAcceptance CriteriaTroubleshooting
Recovery 70% - 120%If <70%, increase Formic Acid in extraction solvent to 2% or check pH of d-SPE step.
RSD (Precision) < 20%High RSD often indicates poor homogenization or inconsistent d-SPE shaking.
Linearity (R²) > 0.99Use matrix-matched calibration curves to compensate for suppression.
Ion Ratio ± 30% of standardSignificant deviation suggests matrix interference; consider EMR-Lipid cleanup.

References

  • Lian, H., et al. (2023). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-Lipid cleanup, and UHPLC-Q-Orbitrap MS analysis. Food Chemistry.[2] Link

  • Shimadzu Application News. Analysis of Chlorpromazine in Milk and Chicken Egg Extracts using Triple Quadrupole LC/MS/MS.Link

  • Jaworski, T.J., et al. (1988). The metabolism of chlorpromazine N-oxide in the rat. Xenobiotica. Link

  • AOAC International. Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

  • Hubert-Roux, M., et al. (2010). Fragmentation pathways of phenothiazine derivatives using ESI-MSn.[3] Journal of Mass Spectrometry. Link

Sources

Isolating Chlorpromazine N-oxide: Advanced Solid-Phase Extraction Protocols for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Chlorpromazine N-oxide Isolation

Chlorpromazine, a cornerstone of antipsychotic therapy, undergoes extensive metabolism in vivo, leading to a complex array of derivatives. Among these, Chlorpromazine N-oxide (CPZ-NO) is a significant metabolite that requires accurate quantification for comprehensive pharmacokinetic and toxicological studies.[1][2] Solid-phase extraction (SPE) has emerged as a robust and selective technique for the isolation of such metabolites from complex biological matrices, offering significant advantages over traditional liquid-liquid extraction methods in terms of efficiency, solvent consumption, and automation potential.

This technical guide provides a detailed exploration of two distinct SPE methodologies for the isolation of Chlorpromazine N-oxide: a mixed-mode cation exchange protocol leveraging the analyte's predicted basicity and a reversed-phase protocol based on the hydrophobic characteristics of its parent compound. By delving into the scientific rationale behind each step, this document equips researchers, scientists, and drug development professionals with the knowledge to implement and adapt these methods for their specific analytical needs.

Analyte Profile: Understanding the Physicochemical Landscape of Chlorpromazine and its N-oxide

A successful SPE method is built upon a thorough understanding of the analyte's physicochemical properties. These parameters dictate the interactions between the analyte and the sorbent, guiding the selection of the appropriate SPE chemistry and the optimization of each step in the extraction process.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKalogPKey Structural Features
ChlorpromazineC₁₇H₁₉ClN₂S318.869.3 (experimental)[1][3]5.41 (experimental)[1][3]Tertiary amine, phenothiazine ring system
Chlorpromazine N-oxideC₁₇H₁₉ClN₂OS334.864.69 (predicted)[4]4.6 (predicted)[5]N-oxide functional group, phenothiazine ring system

The key differentiator for our method development is the N-oxide functional group. This modification is expected to increase the polarity of the molecule compared to the parent chlorpromazine and significantly lower its basicity, as reflected in the predicted pKa value.[4] This lower pKa suggests that at physiological pH, a smaller fraction of Chlorpromazine N-oxide will be protonated compared to its parent compound.

Method Development Strategy: A Dichotomy of Approaches

Recognizing the distinct properties of Chlorpromazine N-oxide, we will explore two SPE strategies to provide a comprehensive solution for its isolation.

Caption: SPE Method Selection for Chlorpromazine N-oxide.

1. Mixed-Mode Cation Exchange (MCX) SPE: This approach is predicated on the dual retention of Chlorpromazine N-oxide. The reversed-phase character of the sorbent will interact with the hydrophobic phenothiazine core, while the strong cation exchange functional groups will bind the protonated amine oxide. This dual mechanism offers superior selectivity and cleanup by allowing for stringent washing steps that remove a wider range of interferences.[6]

2. Reversed-Phase (RP) SPE: This classic approach primarily leverages the hydrophobic nature of the chlorpromazine backbone. While potentially less selective than the mixed-mode approach, it is a robust and widely applicable method, particularly when co-isolating other, less polar metabolites of chlorpromazine.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for Chlorpromazine N-oxide

This protocol is designed for high selectivity and recovery of Chlorpromazine N-oxide from biological fluids such as plasma or urine.

Materials
  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, 30 mg/1 mL)

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized Water (18 MΩ·cm)

    • Formic Acid (88%)

    • Ammonium Hydroxide (28-30%)

    • Acetonitrile (HPLC grade)

  • Sample Pre-treatment Solution: 2% Formic Acid in Deionized Water

  • Wash Solution 1: 2% Formic Acid in Deionized Water

  • Wash Solution 2: Methanol

  • Elution Solution: 5% Ammonium Hydroxide in Methanol

Experimental Workflow

Caption: Mixed-Mode Cation Exchange SPE Workflow.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • For plasma/serum: To 1 mL of sample, add 1 mL of 4% formic acid in water. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • For urine: To 1 mL of urine, add 1 mL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned cartridge at a slow, consistent flow rate (approximately 1-2 drops per second).

  • Washing:

    • Wash 1 (Polar Interferences): Pass 2 mL of 2% formic acid in water through the cartridge. This step removes hydrophilic interferences while the analyte is retained by both reversed-phase and ion-exchange mechanisms.

    • Wash 2 (Non-Polar Interferences): Pass 2 mL of methanol through the cartridge. This step removes lipids and other non-polar interferences that are not ionically bound.

  • Elution:

    • Elute the Chlorpromazine N-oxide with 2 mL of 5% ammonium hydroxide in methanol. The basic pH of the elution solvent neutralizes the charge on the analyte, disrupting the ion-exchange interaction and allowing for its release from the sorbent.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for subsequent analysis (e.g., LC-MS/MS).

Protocol 2: Reversed-Phase (RP-C18) SPE for Chlorpromazine N-oxide

This protocol offers a general method for the extraction of Chlorpromazine N-oxide and other metabolites with significant hydrophobic character.

Materials
  • SPE Cartridge: C18 Reversed-Phase (e.g., 100 mg/3 mL)

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized Water (18 MΩ·cm)

    • Ammonium Acetate

    • Acetonitrile (HPLC grade)

  • Sample Pre-treatment/Equilibration Buffer: 10 mM Ammonium Acetate, pH 9.0

  • Wash Solution: 10% Methanol in 10 mM Ammonium Acetate, pH 9.0

  • Elution Solution: 90% Methanol in Deionized Water

Experimental Workflow

Caption: Reversed-Phase C18 SPE Workflow.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • For plasma/serum: To 1 mL of sample, add 1 mL of 10 mM ammonium acetate buffer (pH 9.0). Vortex to mix.

    • For urine: Adjust the pH of 1 mL of urine to 9.0 with dilute ammonium hydroxide.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of 10 mM ammonium acetate buffer (pH 9.0) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (approximately 1-2 drops per second). The basic pH ensures that the tertiary amine of any residual chlorpromazine is not fully protonated, enhancing its retention on the reversed-phase sorbent.

  • Washing:

    • Pass 2 mL of 10% methanol in 10 mM ammonium acetate buffer (pH 9.0) through the cartridge. This removes highly polar, water-soluble interferences.

  • Elution:

    • Elute the Chlorpromazine N-oxide with 2 mL of 90% methanol in deionized water. The high percentage of organic solvent disrupts the hydrophobic interactions between the analyte and the C18 sorbent.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for subsequent analysis.

Troubleshooting Common SPE Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery - Incomplete elution.- Analyte breakthrough during loading.- Improper pH adjustment.- Increase elution solvent strength or volume.- Decrease sample loading flow rate.- Verify the pH of the sample and equilibration solutions.
Poor Reproducibility - Inconsistent flow rates.- Cartridge drying out before sample loading.- Incomplete protein precipitation.- Use a vacuum manifold or positive pressure manifold for consistent flow.- Ensure the sorbent bed remains wetted after equilibration.- Optimize the protein precipitation step (e.g., solvent, temperature).
High Background/Interferences in Eluate - Inadequate washing.- Co-elution of matrix components.- Optimize wash solution composition and volume.- For highly complex matrices, consider the more selective mixed-mode SPE protocol.

Conclusion: Empowering Your Research with Optimized SPE

The solid-phase extraction protocols detailed herein provide robust and scientifically grounded methods for the isolation of Chlorpromazine N-oxide from biological matrices. The choice between the highly selective mixed-mode cation exchange method and the more general reversed-phase method will depend on the specific requirements of the analytical workflow, including the need for co-extraction of other metabolites and the complexity of the sample matrix. By understanding the underlying principles of analyte-sorbent interactions and carefully controlling experimental parameters, researchers can achieve reliable and reproducible results, advancing our understanding of chlorpromazine metabolism and its clinical implications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

  • Jaworski, T. J., Hawes, E. M., McKay, G., & Midha, K. K. (1988). The metabolism of chlorpromazine N-oxide in the rat. Xenobiotica, 18(12), 1439–1447. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 443037, Chlorpromazine N-oxide. Retrieved from [Link]

  • Dai, J., Lin, H., Pan, Y., Sun, Y., Wang, Y., Qiao, J. Q., Lian, H. Z., & Xu, C. X. (2023). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-Lipid cleanup, and UHPLC-Q-Orbitrap MS analysis. Food chemistry, 403, 134298. Retrieved from [Link]

  • Yamini, Y., & Faraji, M. (2014). Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. Journal of pharmaceutical analysis, 4(4), 279–285. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Chlorpromazine (CAS 50-53-3). Retrieved from [Link]

  • Ataman Kimya. (n.d.). AMINE OXIDE. Retrieved from [Link]

  • Mimoza Gulf. (2025, January 7). Amine Oxides: Essential Types, Uses, and Safety Tips for Manufacturers. Retrieved from [Link]

  • CAS. (n.d.). Chlorpromazine N-oxide. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Waters Corporation. (2020, July 1). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

  • D'Autry, C., et al. (2023). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 28(14), 5397. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Ion-Exchange SPE Cartridge. Retrieved from [Link]

  • Segregation of Amine Oxide Surfactants in PVA Films. Langmuir, 36(16), 4443-4451. Retrieved from [Link]

  • American Cleaning Institute. (n.d.). OECD SIDS Amine Oxides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Chromatography Today. (2025, January 7). New Extraction Technique Tested on Polar Metabolites in Human Plasma. Retrieved from [Link]

  • BMC. (2023, May 20). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Chlorpromazine N-Oxide via HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate identification of drug metabolites is a cornerstone of pharmacokinetic profiling and safety assessment. Chlorpromazine (CPZ), a phenothiazine antipsychotic, undergoes extensive metabolism, primarily via S-oxidation, N-oxidation, and hydroxylation. A critical analytical challenge arises from the isobaric nature of Chlorpromazine N-oxide (CPZ-NO) , Chlorpromazine Sulfoxide (CPZ-SO) , and 7-Hydroxy-Chlorpromazine (7-OH-CPZ) . All three metabolites share the nominal mass shift of +16 Da relative to the parent drug, rendering low-resolution MS insufficient for distinction.

This Application Note details a high-resolution mass spectrometry (HRMS) protocol designed to unambiguously identify CPZ-NO. By leveraging specific fragmentation pathways—specifically the diagnostic oxidized side-chain ions—and controlling in-source fragmentation parameters, researchers can confidently distinguish the labile N-oxide from its stable sulfoxide and hydroxylated isomers.

Scientific Background & The Analytical Challenge

Metabolic Context

Chlorpromazine is metabolized by Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes.

  • CPZ-Sulfoxide (CPZ-SO): Oxidation of the phenothiazine ring sulfur.[1] Chemically stable.

  • CPZ-N-oxide (CPZ-NO): Oxidation of the terminal dimethylamine nitrogen. Thermally labile and susceptible to in-source reduction.

  • 7-OH-CPZ: Hydroxylation of the aromatic ring.

The Isobaric Problem

While HRMS provides accurate mass to distinguish these metabolites from other modifications (e.g., demethylation), it cannot distinguish isomers solely by precursor mass (


). Structural elucidation requires MS/MS fragmentation to locate the position of the oxygen atom.
Visualizing the Pathway

The following diagram illustrates the metabolic divergence and the structural differences that dictate fragmentation logic.

CPZ_Metabolism cluster_diff Differentiation via MS/MS CPZ Chlorpromazine (CPZ) [M+H]+ = 319.10 CPZ_NO CPZ N-Oxide (Tail Oxidation) [M+H]+ = 335.10 CPZ->CPZ_NO +O (FMO/CYP) CPZ_SO CPZ Sulfoxide (Ring Oxidation) [M+H]+ = 335.10 CPZ->CPZ_SO +O (CYP) OH_CPZ 7-OH CPZ (Ring Hydroxylation) [M+H]+ = 335.10 CPZ->OH_CPZ +O (CYP) Frag_102 Oxidized Tail [C5H12NO]+ CPZ_NO->Frag_102 Diagnostic Ion m/z 102 Frag_86 Intact Tail [C5H12N]+ CPZ_SO->Frag_86 Diagnostic Ion m/z 86

Figure 1: Metabolic pathways of Chlorpromazine leading to isobaric metabolites and the key MS/MS fragmentation divergence used for identification.

Methodology: High-Resolution MS Protocol

Sample Preparation (Critical Step)
  • Objective: Prevent thermal degradation or chemical reduction of the N-oxide.

  • Method: QuEChERS or Protein Precipitation.

  • Precaution: Avoid high temperatures during evaporation. Keep evaporation temperature

    
    . Avoid highly acidic extraction solvents if possible, as N-oxides can degrade; however, standard LC mobile phases (0.1% Formic Acid) are generally acceptable during the short timescale of chromatography.
    
LC-MS/MS Conditions

This protocol is optimized for a UHPLC system coupled to a Q-Orbitrap or Q-TOF.

Table 1: Chromatographic Conditions

Parameter Setting Rationale
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm) Standard reverse-phase separation.
Mobile Phase A Water + 0.1% Formic Acid Protonation source for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Strong elution solvent.
Flow Rate 0.3 - 0.4 mL/min Optimal for ESI efficiency.

| Gradient | 5% B to 95% B over 10-15 mins | Slow gradient required to separate isomers. |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale

| Ionization | ESI Positive (+) | CPZ is basic; protonates easily (


). |
| Source Temp  | 300°C - 350°C (Max)  | CRITICAL:  High source temps (>400°C) cause in-source reduction of CPZ-NO to CPZ. |
| Resolution  | > 30,000 FWHM | Required to confirm elemental composition. |
| Collision Energy  | Stepped (e.g., 20, 40, 60 eV) | Ensures generation of both side-chain and skeletal fragments. |

Results & Discussion: Structural Elucidation Logic

Accurate Mass Confirmation

The first step is filtering for the theoretical mass of the oxidized metabolite.

  • Formula:

    
    
    
  • Theoretical m/z: 335.0980 (approx)

  • Acceptance Criteria: Mass error < 5 ppm.

Fragmentation Analysis (The "Causality")

Differentiation relies on the location of the oxygen atom.

  • Chlorpromazine Structure: Consists of a tricyclic phenothiazine ring and a dimethylaminopropyl side chain.

  • Side Chain Fragment: The cleavage of the side chain typically yields the ion

    
    .
    
    • In CPZ (Parent) , this is m/z 86.09 .

    • In CPZ-Sulfoxide , the oxygen is on the ring. The side chain is intact. Fragment = m/z 86.09 .

    • In CPZ-N-oxide , the oxygen is on the tail nitrogen. The side chain carries the oxygen. Fragment = m/z 102.09 (

      
      ).
      

Diagnostic Rule:

  • Presence of m/z 102.09

    
    N-Oxide .
    
  • Presence of m/z 86.09 (dominant) + Parent + 16 Da

    
    Sulfoxide  or Ring Hydroxyl .
    
In-Source Reduction Check

N-oxides are notorious for converting back to the parent drug in the hot ESI source.

  • Symptom: You inject a pure standard of CPZ-NO, but you see a peak at m/z 319 (Parent) at the same retention time as the N-oxide.

  • Validation: If you detect CPZ (m/z 319) at the retention time of CPZ-NO, it is an artifact. Do not quantify this as "metabolic reduction" unless chromatographically separated.

Step-by-Step Protocol: Identification Workflow

This workflow ensures self-validation of the results.

Protocol_Workflow Start Start: LC-MS/MS Analysis Filter Filter Precursor m/z 335.0980 (+/- 5ppm) Start->Filter Check_RT Check Retention Time (vs Parent) Filter->Check_RT MS2_Analysis Analyze MS/MS Spectra Check_RT->MS2_Analysis Decision Diagnostic Ion Check MS2_Analysis->Decision Result_NO ID: Chlorpromazine N-Oxide (m/z 102 present) Decision->Result_NO m/z 102 detected Result_SO ID: Sulfoxide/Hydroxy (m/z 86 present) Decision->Result_SO m/z 86 detected

Figure 2: Decision tree for the identification of CPZ metabolites.

Step 1: Data Acquisition

Run the sample using the conditions in Table 1 & 2. Ensure a "blank" injection follows high-concentration standards to check for carryover.

Step 2: Extracted Ion Chromatogram (EIC)

Extract m/z 335.0980. You may see multiple peaks (isomers).

  • Note: CPZ-NO usually elutes earlier than CPZ-SO and CPZ due to the high polarity of the N-oxide group, though this depends on the specific C18 phase chemistry.

Step 3: MS/MS Spectrum Inspection

Click on the apex of each peak to view the fragmentation spectrum.

  • Look for m/z 102.09: This corresponds to the oxidized side chain

    
    .
    
  • Look for m/z 86.09: This corresponds to the unmodified side chain

    
    .
    
Step 4: Verification of In-Source Stability

Extract m/z 319.10 (Parent mass).

  • Check if a peak for m/z 319 appears exactly at the retention time of the putative N-oxide.

  • If the signal for 319 is >10% of the 335 signal at that specific time, lower the Source Temperature (e.g., reduce from 350°C to 250°C) and re-inject to confirm the labile nature.

References

  • Dai, J., et al. (2023). "Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-Lipid cleanup, and UHPLC-Q-Orbitrap MS analysis." Food Chemistry, 403, 134298. Link

  • Sheng, H., et al. (2016).[2] "Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer." Journal of Organic Chemistry, 81(2), 575-586.[2] Link[2]

  • Beckett, A. H., et al. (1988).[3] "Metabolism of Chlorpromazine and Promazine in Vitro: Isolation and Characterization of N-oxidation Products." Xenobiotica, 18(1), 61-74.[3] Link[3]

  • Jaworski, T. J., et al. (1991). "The metabolism of chlorpromazine N-oxide in man and dog." Xenobiotica, 21(11), 1451-1459. Link

Sources

Crafting High-Fidelity Chlorpromazine N-oxide Stock Solutions: An Application Protocol for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the preparation of Chlorpromazine N-oxide stock solutions, tailored for researchers, scientists, and professionals in drug development. The protocols herein are designed to ensure experimental reproducibility and integrity by emphasizing the chemical principles that govern the handling, dissolution, and storage of this critical reagent. Our approach is to empower the researcher with not just a set of instructions, but a comprehensive understanding of the causality behind each step, fostering a self-validating system for solution preparation.

Foundational Understanding of Chlorpromazine N-oxide

Chlorpromazine N-oxide is a primary metabolite of the widely studied phenothiazine antipsychotic, chlorpromazine.[1] Its distinct chemical properties necessitate a specific approach to the preparation of stock solutions to ensure stability and accurate concentrations in experimental settings.

Table 1: Key Physicochemical Properties of Chlorpromazine N-oxide

PropertyValueSignificance in Stock PreparationSource
Molecular Formula C17H19ClN2OSEssential for calculating the precise mass needed for molar solutions.[1]
Molecular Weight 334.86 g/mol The cornerstone of accurate molarity calculations.[2]
Appearance Off-white solidA visual indicator of the starting material's purity and integrity.[2]
Storage of Solid -20°CCritical for maintaining the long-term stability of the powdered compound.[2]

The N-oxide moiety introduces a degree of polarity and potential for reactivity distinct from its parent compound. This structural alteration can influence solubility and stability, making dedicated protocols essential.

Strategic Solvent Selection: The Cornerstone of a Reliable Stock Solution

The choice of solvent is a critical decision that directly impacts the solubility, stability, and utility of the stock solution. The ideal solvent must completely dissolve the compound at the target concentration, be compatible with downstream applications (e.g., cell culture), and minimize degradation of the analyte.

While direct solubility data for Chlorpromazine N-oxide is not extensively published, the known solubility of its parent compound, chlorpromazine, and other phenothiazine derivatives in organic solvents provides a strong rationale for the use of Dimethyl Sulfoxide (DMSO) and Ethanol .[3] Given its superior solubilizing power for a wide range of organic molecules and its common use in biological assays, DMSO is the recommended primary solvent.

Workflow for Solvent Selection and Verification:

Caption: A logical workflow for selecting and validating a suitable solvent.

Detailed Protocol for Preparing a 10 mM Chlorpromazine N-oxide Stock Solution in DMSO

This protocol provides a step-by-step methodology for the preparation of a 10 mM stock solution, a concentration commonly utilized for generating working dilutions for in vitro experiments.

Materials:

  • Chlorpromazine N-oxide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Amber or opaque microcentrifuge tubes or glass vials

  • Calibrated precision pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-Weighing Calculation: Accurately determine the mass of Chlorpromazine N-oxide required for your desired stock concentration and volume.

    • Formula: Mass (mg) = [Desired Concentration (mM)] x [Molecular Weight ( g/mol )] x [Volume (mL)]

    • Example for 1 mL of a 10 mM stock: 10 mM x 334.86 g/mol x 0.001 L = 3.3486 mg

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh the calculated mass of Chlorpromazine N-oxide.

    • Expert Insight: For small masses, it is often more accurate to weigh a slightly larger amount (e.g., 5 mg) and adjust the solvent volume accordingly to achieve the target concentration. This minimizes the impact of weighing errors.

  • Dissolution:

    • Transfer the weighed Chlorpromazine N-oxide into an appropriately sized amber or opaque vial to protect it from light.

    • Add the calculated volume of high-purity DMSO.

    • Securely cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be employed to aid dissolution if necessary.

  • Quality Control - Visual Inspection:

    • Once dissolved, hold the vial against a light source to visually confirm that the solution is clear and free of any particulates. A homogenous solution is critical for accurate downstream dilutions.

  • Aliquoting and Storage:

    • To preserve the integrity of the stock solution and avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock into smaller, single-use volumes (e.g., 10-50 µL) in amber or opaque microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term stability.

A Self-Validating Protocol for Ensuring Accuracy:

G A Accurate Mass Measurement C Complete Dissolution (Visual Confirmation) A->C B Precise Solvent Volume B->C D Light Protection (Amber Vials) C->D E Single-Use Aliquots D->E F Correct Storage (-20°C) E->F G High-Fidelity Stock Solution F->G

Caption: Key checkpoints for a robust and reproducible protocol.

Critical Considerations for Experimental Success

  • Light Sensitivity: Phenothiazine derivatives are known to be sensitive to light, which can induce photochemical degradation.[4] Although specific data for the N-oxide is limited, it is prudent to handle the solid compound and its solutions with protection from light by using amber vials and minimizing exposure to direct light.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb moisture from the atmosphere. Use anhydrous DMSO and minimize the time the solvent bottle is open to prevent the introduction of water, which can affect solubility and stability.

  • Vehicle Controls: When using the stock solution in biological experiments, it is imperative to include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups. This accounts for any potential effects of the solvent on the experimental system.

  • Working Dilutions: Prepare fresh working dilutions from the frozen stock aliquots for each experiment. Avoid long-term storage of dilute aqueous solutions.

By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare Chlorpromazine N-oxide stock solutions that are accurate, stable, and suitable for a wide range of experimental applications.

References

  • PubChem. (n.d.). Chlorpromazine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Jaworski, T. J., Hawes, E. M., McKay, G., & Midha, K. K. (1990). The metabolism of chlorpromazine N-oxide in man and dog. Xenobiotica, 20(1), 107–115.
  • PubChem. (n.d.). Chlorpromazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fratelli, M., Delgado, R., Zinetti, M., Galli, G., Rolland, Y., & Ghezzi, P. (1995). Chlorpromazine inhibits nitric oxide-mediated increase in intracellular cGMP in a mouse teratocarcinoma cell line.
  • Jaworski, T. J., Hawes, E. M., McKay, G., & Midha, K. K. (1987).
  • MDPI. (2019). Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chlorpromazine N-Oxide. Retrieved from [Link]

  • RCSB PDB. (n.d.). Ligand CPZ. Retrieved from [Link]

  • K. C. Smith (1976). The science of photobiology. Photochemistry and photobiology, 23(6), 433.
  • Pharmaffiliates. (n.d.). Chlorpromazine N-Oxide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing HPLC column and mobile phase for Chlorpromazine N-oxide separation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorpromazine N-Oxide Separation Senior Application Scientist Desk[1]

Introduction: The "Sticky" Metabolite Challenge

Welcome. You are likely here because your Chlorpromazine (CPZ) and Chlorpromazine N-oxide (CPZ-NO) separation is failing. You may be seeing severe peak tailing (asymmetry > 2.0), poor resolution between the parent and metabolite, or "ghost peaks" that appear to be carryover but are actually on-column degradation.

Chlorpromazine is a classic "sticky" base (pKa ~9.3), and its N-oxide metabolite introduces a unique challenge: it is thermally labile and prone to deoxygenation back to the parent drug. This guide moves beyond standard recipes to explain the physics of the separation and provide a self-validating protocol.

Module 1: The Physics of Peak Tailing

The Problem: CPZ-NO and CPZ tail severely on standard C18 columns. The Mechanism: This is rarely a column void. It is a secondary interaction between the positively charged amine of the drug and the negatively charged residual silanols on the silica surface.[2]

The "pH Trap"
  • At Neutral pH (pH 6-8): Silica silanols are ionized (

    
    ), and CPZ is protonated (
    
    
    
    ).[1] This creates a strong ion-exchange mechanism that retains the tail of the peak indefinitely.
  • The Solution: You must push the pH to extremes to "turn off" one of these charges.

Strategy A: High pH (Recommended for Modern Labs)
  • Concept: At pH 10.5, CPZ is deprotonated (neutral). Neutral molecules do not interact with charged silanols.

  • Requirement: You must use a Hybrid Particle column (e.g., Ethylene Bridged Hybrid - BEH).[1] Standard silica dissolves above pH 8.0.

Strategy B: Low pH (Traditional/USP)
  • Concept: At pH 3.0, silanols are protonated (

    
    , neutral).
    
  • Risk: Some acidic silanols remain active. You need a "Type B" high-purity silica with extensive end-capping or a mobile phase modifier (like TEA or Ammonium Acetate) to mask these sites.[1]

Module 2: The Chemistry of Instability (Thermal Degradation)

The Problem: You observe area loss for CPZ-NO or rising area for CPZ during a sequence. The Mechanism: N-oxides undergo Cope elimination or, more commonly in HPLC, thermal reduction. If your column oven is >40°C, CPZ-NO converts to CPZ inside the column.

Visualizing the Degradation Logic:

N_Oxide_Degradation cluster_0 HPLC Column Environment CPZ_NO Chlorpromazine N-Oxide (Analyte) Heat Heat (>40°C) or Acidic Activity CPZ_NO->Heat Exposure CPZ Chlorpromazine (Parent Drug) Heat->CPZ Deoxygenation Artifact Ghost Peak / Quantitation Error CPZ->Artifact Co-elution

Caption: Thermal reduction pathway of N-oxides inside the HPLC column leading to quantitation errors.

Module 3: The "Golden Standard" Protocol

This protocol uses the High pH Strategy because it offers superior peak shape and loadability for basic drugs compared to traditional acidic methods.

Instrument Parameters
ParameterSettingRationale
Column Hybrid C18 (e.g., BEH C18), 2.1 x 100 mm, 1.7 µmHybrid silica withstands pH 10.5; Sub-2 µm for resolution.[1]
Temp 30°C (Do not exceed 35°C)Prevents on-column N-oxide degradation.[1]
Flow Rate 0.4 mL/minOptimized for Van Deemter curve of 1.7 µm particles.
Detection UV @ 254 nmCPZ has a strong chromophore here.
Inj. Vol 2-5 µLLow volume prevents solvent effects on early eluting N-oxide.[1]
Mobile Phase Composition
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Why: High pH neutralizes the CPZ base, eliminating tailing. Volatile buffer is MS-compatible.[1]

  • Mobile Phase B: Acetonitrile (100%).

    • Why: Methanol can sometimes cause higher backpressure and different selectivity; ACN is sharper for basics.

Gradient Table
Time (min)%A%BCurve
0.0955Initial hold for polar impurities
1.0955-
6.01090Elute CPZ (Parent)
7.01090Wash
7.1955Re-equilibrate
10.0955End

Module 4: Troubleshooting & FAQs

Q1: My CPZ-NO peak is splitting. Is the column dead?

A: Likely not. N-oxides are highly polar.[1] If your sample diluent is 100% organic (e.g., Methanol), the analyte "crashes" out of the mobile phase at the head of the column.

  • Fix: Match your sample diluent to the starting mobile phase (e.g., 95% Water / 5% ACN).

Q2: I cannot use High pH (I don't have a hybrid column). What now?

A: You must use an Ion-Pairing or Chaotropic method.[1]

  • Protocol: Use a standard C18. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Why: TFA pairs with the positive amine of CPZ, forming a neutral ion-pair that retains well and masks silanols.

  • Warning: TFA suppresses MS signal significantly. If using MS, switch to 0.1% Formic Acid + 10mM Ammonium Formate, but expect slightly worse tailing.

Q3: The CPZ-NO peak area decreases over the weekend, but CPZ increases.

A: Your autosampler is too warm, or your solution is unstable in light.

  • Fix 1: Phenothiazines are light-sensitive.[1] Use amber glassware.

  • Fix 2: Set autosampler temperature to 4°C. N-oxides can slowly reduce to the parent amine in solution at room temperature.[1]

Troubleshooting Logic Tree

Troubleshooting_Tree Start Identify Issue Issue1 Peak Tailing (>1.5) Start->Issue1 Issue2 Ghost Peaks / Carryover Start->Issue2 Issue3 Poor Resolution Start->Issue3 Action1 Check pH relative to pKa. Switch to High pH (10) or Add Ion-Pair (TFA) Issue1->Action1 Action2 Check Column Temp. If >40°C, reduce to 30°C. Check Injector Wash. Issue2->Action2 Action3 Flatten Gradient. Switch to Phenyl-Hexyl for selectivity change. Issue3->Action3

Caption: Decision matrix for diagnosing separation anomalies in CPZ/CPZ-NO analysis.

References

  • United States Pharmacopeia (USP). Chlorpromazine Hydrochloride Monograph.[3][4][5] USP-NF.[1] (Standard reference for acidic mobile phase conditions). [1]

  • PubChem. Chlorpromazine N-oxide (Compound Summary). National Library of Medicine. (Source for pKa and chemical structure data). [1]

  • Dolan, J. W. Tailing Peaks: The "Sticky" Problem. LCGC North America. (Authoritative source on silanol interactions and peak tailing physics).

  • Restek Corporation. Handling Thermally Labile Compounds in HPLC. (Technical note on N-oxide degradation).

Sources

How to improve yield in the chemical synthesis of Chlorpromazine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Chlorpromazine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chemical transformation and optimize reaction yields. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical success.

Fundamentals of Chlorpromazine N-Oxidation

The synthesis of Chlorpromazine N-oxide involves the oxidation of the tertiary amine in the aliphatic side chain of the chlorpromazine molecule. This reaction is a classic example of tertiary amine oxidation. However, the chlorpromazine structure presents a significant challenge: the presence of a sulfur atom in the phenothiazine ring, which is also susceptible to oxidation, leading to the formation of Chlorpromazine S-oxide (sulfoxide) as a major byproduct.[1][2][3] The primary goal in optimizing the synthesis is to selectively favor N-oxidation over S-oxidation.

Diagram: Reaction Pathway and Competing Side Reaction

G CPZ Chlorpromazine N_Oxide Chlorpromazine N-oxide (Desired Product) CPZ->N_Oxide N-Oxidation (Favored under controlled conditions) S_Oxide Chlorpromazine S-oxide (Byproduct) CPZ->S_Oxide S-Oxidation (Competing Reaction) Oxidant Oxidizing Agent (e.g., H₂O₂)

Caption: Competing N- and S-oxidation pathways in Chlorpromazine synthesis.

Troubleshooting Guide: Improving Yield

This section addresses common issues encountered during the synthesis of Chlorpromazine N-oxide in a direct question-and-answer format.

Q1: My yield of Chlorpromazine N-oxide is consistently low. What are the primary factors I should investigate?

A1: Low yield is the most common problem and can typically be traced back to one or more of the following factors. The key is to control the reaction to favor oxidation of the side-chain nitrogen over the phenothiazine sulfur.

  • Choice and Stoichiometry of Oxidizing Agent: The choice of oxidant is critical. Hydrogen peroxide (H₂O₂) is a common and effective reagent for N-oxidation.[4][5][6] However, more aggressive oxidants or an excessive molar ratio can lead to over-oxidation and increased formation of the S-oxide byproduct.[1] Peroxy acids like m-chloroperoxybenzoic acid (mCPBA) are also effective but can be less selective.[6]

    • Causality: The nitrogen atom in the tertiary amine is a nucleophile that attacks the electrophilic oxygen of the peroxide. The sulfur atom is also nucleophilic. The selectivity depends on the steric hindrance around the nitrogen and the reactivity of the oxidant. Mild conditions generally favor N-oxidation.

  • Reaction Temperature: Temperature control is paramount. N-oxidation reactions are typically exothermic. Running the reaction at elevated temperatures can provide the activation energy needed for the less-favored S-oxidation, thereby reducing the yield of the desired N-oxide.

    • Recommendation: Start the reaction at a low temperature (e.g., 0-5°C) during the addition of the oxidant, and then allow it to slowly warm to room temperature while monitoring its progress.

  • pH of the Reaction Medium: The pH can influence the nucleophilicity of the tertiary amine. In highly acidic conditions, the amine will be protonated, rendering it non-nucleophilic and preventing N-oxidation.

    • Recommendation: The reaction is often performed in a neutral or slightly basic medium to ensure the availability of the lone pair of electrons on the nitrogen atom.

  • Purity of Starting Material: Ensure your starting chlorpromazine is pure. Impurities can interfere with the reaction or complicate the purification process.

Q2: I'm observing significant formation of the S-oxide byproduct. How can I minimize this?

A2: The formation of Chlorpromazine S-oxide is the primary competing reaction.[1] Minimizing its formation is crucial for improving the yield of the N-oxide.

  • Use a Milder Oxidant: As mentioned, hydrogen peroxide is often preferred over stronger peracids for this reason.[5][6]

  • Control Stoichiometry: Use a carefully measured amount of the oxidizing agent, typically 1.0 to 1.2 molar equivalents relative to the chlorpromazine. Adding a large excess of the oxidant will significantly increase the rate of S-oxidation.

  • Solvent Choice: The choice of solvent can influence the relative rates of N- and S-oxidation. Protic solvents like ethanol or methanol can stabilize the transition state leading to the N-oxide.

  • Catalysts: While some oxidations can be catalyzed, for this specific transformation, avoiding harsh catalysts that might promote S-oxidation is advisable. Some literature on tertiary amine oxidation suggests that catalysts like sodium tungstate can be used with H₂O₂, but this must be carefully optimized to maintain selectivity.[1]

Q3: The final product appears unstable and degrades. What are the best practices for handling and storage?

A3: Chlorpromazine N-oxide, like many N-oxides and phenothiazine derivatives, is susceptible to degradation, particularly through photoreduction and thermal decomposition.[3]

  • Light Sensitivity: Phenothiazines are notoriously sensitive to light. All workup, purification, and storage steps should be performed in vessels protected from light (e.g., amber vials, flasks wrapped in aluminum foil).

  • Thermal Stability: Amine oxides can decompose upon heating.[4] Avoid high temperatures during purification (e.g., rotary evaporation at elevated temperatures).

  • Storage Conditions: The purified product should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Studies on chlorpromazine HCl solutions have shown stability for at least three months when stored in amber bottles at room or refrigerated temperatures.[7][8] A similar approach is recommended for the N-oxide.

Frequently Asked Questions (FAQs)

Q: What are the most common oxidizing agents for synthesizing tertiary amine N-oxides?

A: A variety of reagents can be used, with the choice often depending on the substrate's sensitivity to side reactions.

Oxidizing AgentCommon ConditionsAdvantagesDisadvantages
**Hydrogen Peroxide (H₂O₂) **Aqueous or alcoholic solvent, RTInexpensive, environmentally benign byproduct (water)[5][6]Can be slow; may require a catalyst for less reactive amines.
m-CPBA Chlorinated solvents (e.g., DCM), 0°C to RTHighly reactive, often gives high yields.[6]Less selective, can lead to S-oxidation; byproduct can complicate workup.
Caro's Acid (H₂SO₅) Aqueous solution, controlled pHPowerful oxidant.[6]Can be too harsh, leading to poor selectivity and degradation.
Ozone (O₃) Various solvents, low temperaturePowerful and clean oxidant.Requires specialized equipment; can be non-selective.
Q: What analytical techniques are best for monitoring this reaction?

A: A combination of techniques is recommended for accurate monitoring and characterization.

  • Thin-Layer Chromatography (TLC): An excellent and rapid method to monitor the consumption of the starting material (chlorpromazine) and the formation of the N-oxide and S-oxide products. The N-oxide is significantly more polar than the starting amine.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the purity of the final product. A reversed-phase C18 column is typically suitable.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. In the ¹H NMR of the N-oxide, the protons on the carbons adjacent to the N-oxide nitrogen will be shifted downfield compared to the starting material.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (M+1 peak for ESI+).[9]

Experimental Protocol: Synthesis of Chlorpromazine N-oxide

This protocol is a generalized starting point. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials:

  • Chlorpromazine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Hydrogen peroxide (30% w/w solution)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Free Base Preparation: Dissolve Chlorpromazine HCl (1 equivalent) in a mixture of deionized water and DCM. While stirring vigorously, slowly add a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic (pH ~8-9). Separate the organic (DCM) layer, wash it with brine, and dry it over anhydrous MgSO₄. Filter and concentrate under reduced pressure to obtain the chlorpromazine free base.

  • N-Oxidation: Dissolve the chlorpromazine free base in ethanol in a round-bottom flask protected from light. Cool the solution to 0-5°C in an ice bath. While stirring, add 30% hydrogen peroxide (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature does not rise above 10°C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. To quench any unreacted peroxide, a small amount of a reducing agent like sodium sulfite can be carefully added until a negative test with peroxide indicator strips is obtained.

  • Extraction: Remove the ethanol under reduced pressure. Add DCM and deionized water to the residue. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

  • Characterization: Confirm the identity and purity of the isolated Chlorpromazine N-oxide using HPLC, NMR, and MS.

Diagram: Troubleshooting Workflow

G start Low Yield or High Impurity check_oxidant 1. Check Oxidant start->check_oxidant check_temp 2. Check Temperature check_oxidant->check_temp OK sol_oxidant Use 1.0-1.2 eq. H₂O₂. Avoid harsh reagents. check_oxidant->sol_oxidant Incorrect type or amount? check_sm 3. Check Starting Material check_temp->check_sm OK sol_temp Add oxidant at 0-5°C. Do not exceed RT. check_temp->sol_temp Too high? check_purification 4. Review Purification check_sm->check_purification OK sol_sm Confirm purity of Chlorpromazine free base. check_sm->sol_sm Impure? sol_purification Use light protection. Purify via column chromatography. check_purification->sol_purification Degradation during workup? success Yield Improved check_purification->success OK sol_oxidant->check_temp sol_temp->check_sm sol_sm->check_purification sol_purification->success

Caption: A logical workflow for troubleshooting low-yield issues.

References

  • CN102617509B - Chlorpromazine hydrochloride synthesis process - Google P
  • The Metabolism of Chlorpromazine and Promethazine to Give New 'Pink Spots' - PubMed.
  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medic
  • Metabolism of Chlorpromazine and Promazine in Vitro: Isolation and Characterization of N-oxid
  • Oxidation of Amino Acids by Chlorpromazine Cation Radical and Co-Catalysis by Chlorpromazine - ResearchG
  • 23.
  • EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google P
  • Amine oxide - Wikipedia.
  • Oxidation of the phenothiazine group of drugs is a well documented fe
  • Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl - PubMed.
  • Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl | Request PDF - ResearchG

Sources

Preventing light-induced degradation of Chlorpromazine N-oxide samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Chlorpromazine N-oxide (CPZ-NO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the light-induced degradation of CPZ-NO samples. Our goal is to ensure the integrity and reliability of your experimental results by addressing common challenges in handling this light-sensitive compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: My CPZ-NO solution changed color after being on the benchtop. What happened?

A: This is a classic sign of photodegradation. Chlorpromazine and its derivatives, including the N-oxide, are notoriously sensitive to light, particularly in the UV and blue regions of the spectrum.[1][2][3] Exposure to ambient laboratory light or sunlight initiates a series of photochemical reactions.

  • Mechanism of Degradation: Upon absorbing light energy (especially wavelengths shorter than 300 nm), the CPZ-NO molecule can form an excited state.[1] This energized molecule is highly reactive and can undergo several degradation pathways, including the formation of radical cations and subsequent reactions with oxygen or solvents.[1] These reactions produce a cascade of colored degradation products, leading to the visual change in your solution. Even brief exposure can have a significant impact on sample integrity.[4]

Q2: What are the primary wavelengths of light I need to protect my CPZ-NO samples from?

A: The primary concern is the ultraviolet (UV) region. Chlorpromazine, the parent compound of CPZ-NO, strongly absorbs light at wavelengths shorter than 300 nm, with a significant absorption band around 255 nm.[1][5][6] While visible light can also cause degradation, the higher energy of UV light is much more destructive.[1][7]

To ensure complete protection, it is best practice to shield your samples from all light sources, but with special attention to blocking light below 500 nm.[2][3]

Wavelength RangeRisk of DegradationProtective Action
UVC (100-280 nm) Very HighUse UV-blocking containers; avoid germicidal lamps.
UVB (280-315 nm) Very HighUse UV-blocking containers (amber glass).
UVA (315-400 nm) HighUse amber glass; work in a darkroom or under red/yellow light.
Visible (400-700 nm) Moderate to LowAmber glass provides good protection. For extreme sensitivity, use opaque containers or wrap vials in aluminum foil.
Q3: What are the main degradation products I should look for in my analysis?

A: The photodegradation of chlorpromazine and its metabolites is complex and can yield numerous products. In the presence of oxygen (aerobic conditions), a primary degradation product is often Chlorpromazine Sulfoxide (CPZ-SO) .[1][5][8] Under oxygen-free (anaerobic) conditions, degradation can proceed through different pathways, potentially forming promazine via dechlorination.[1] Other reported photoproducts from related pathways include hydroxylated derivatives and polymers.[1][9]

When analyzing your samples via techniques like HPLC or LC-MS, you should be vigilant for new peaks that elute near the parent CPZ-NO peak, which could indicate the formation of these and other related species.[5][7]

Section 2: Proactive Prevention & Best Practices

Q4: What is the single most important step I can take to prevent degradation during routine handling?

A: Minimize light exposure at every single step. This is non-negotiable. Pharmaceutical products sensitive to light must be protected from both direct sunlight and artificial light.[2][3]

  • Storage: Always store stock solutions and solid CPZ-NO in amber glass vials or opaque containers, placed inside a dark cabinet or refrigerator.[10][11]

  • Weighing: Weigh solid material under subdued lighting. Avoid weighing directly under a bright task light.

  • Sample Preparation: Prepare solutions in a darkroom or under specialized low-UV lighting (e.g., amber or red lights).[12] If this is not possible, wrap all flasks, beakers, and vials with aluminum foil.

  • Instrumentation: Use amber autosampler vials for HPLC or other automated analyses. If your instrument's sample compartment is not enclosed, cover the sample tray.

Workflow for Handling Light-Sensitive CPZ-NO

Caption: Recommended workflow to minimize light exposure.

Q5: Does the choice of solvent or pH affect the stability of CPZ-NO?

A: Yes, both solvent and pH can significantly influence the rate of photodegradation.

  • Solvent: The stability of phenothiazines can be solvent-dependent.[7] Reactions involving radical species are highly influenced by the surrounding medium. It is recommended to use deoxygenated, high-purity (e.g., HPLC-grade) solvents. Dissolved oxygen can participate in photo-oxidative reactions, accelerating degradation.[1][13]

  • pH: The phototoxicity of chlorpromazine has been shown to be pH-dependent, with higher photosensitization observed at lower (more acidic) pH values.[14] This is likely due to changes in the protonation state of the molecule, which can affect its electronic properties and its ability to absorb light and initiate photochemical reactions. When developing formulations or analytical methods, buffering your solution to a consistent, neutral, or slightly basic pH may enhance stability.

Section 3: Troubleshooting Guide

Q6: I've protected my samples from light, but my chromatograms still show degradation. What else could be wrong?

A: If you are confident that light exposure is minimized, consider these other factors:

  • Oxidation: CPZ-NO, like other phenothiazines, can be susceptible to chemical oxidation, not just photo-oxidation.[15]

    • Peroxide Contamination: Check your solvents (especially ethers like THF or dioxane) for peroxides, which can chemically degrade your sample. Use freshly opened bottles of high-purity solvents.

    • Dissolved Oxygen: As mentioned, dissolved oxygen is a key reactant.[1] Consider sparging your solvents and mobile phases with an inert gas like nitrogen or helium before use.

  • Temperature: While light is the primary catalyst, heat can accelerate any underlying degradation kinetics. Ensure samples are stored at the recommended temperature and are not left at room temperature for extended periods.

  • Contaminated Glassware: Ensure all glassware is scrupulously clean. Residues from previous experiments or cleaning agents could catalyze degradation.

Q7: How can I perform a forced degradation study to understand my sample's stability limits?

A: A forced degradation (or stress testing) study is essential for understanding degradation pathways and is a core component of regulatory stability testing, as outlined in the ICH Q1B guidelines.[16][17][18][19]

Protocol: Photostability Forced Degradation Study (ICH Q1B)

This protocol outlines a basic procedure to assess the photostability of a CPZ-NO solution.

Objective: To determine the effect of controlled light exposure on CPZ-NO and identify major degradants.

Materials:

  • CPZ-NO solution in a relevant solvent/buffer.

  • Calibrated photostability chamber (with Xenon arc or fluorescent lamps).[16]

  • Amber vials (for dark control).

  • Clear, photochemically transparent vials (e.g., Type I borosilicate glass).

  • HPLC or LC-MS system for analysis.

Procedure:

  • Sample Preparation: Prepare a solution of CPZ-NO at a known concentration.

  • Aliquot Samples:

    • Test Sample: Transfer an aliquot into a clear glass vial.

    • Dark Control: Transfer an equal aliquot into an amber vial and wrap it completely in aluminum foil. This control is crucial to distinguish between light-induced and thermal degradation.

  • Exposure:

    • Place both the test sample and the dark control in the photostability chamber.

    • Expose the samples to a controlled dose of light according to ICH Q1B recommendations. A typical target is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter .[16]

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.

  • Analysis:

    • Immediately after collection, analyze all samples (test and dark control) by a stability-indicating analytical method (e.g., HPLC-UV/DAD).

    • Quantify the peak area of the parent CPZ-NO and any new peaks that appear. Calculate the percent degradation.

    • Compare the chromatograms of the test sample to the dark control. Peaks present in the test sample but absent or smaller in the dark control are photolytic degradants.

Data Interpretation:

  • A significant loss of the parent compound in the exposed sample compared to the dark control confirms photosensitivity.

  • The appearance of new peaks helps to identify and characterize the photodegradation products.

Visualizing the Degradation Pathway

CPZ_NO_Degradation cluster_pathways Photodegradation Pathways CPZ_NO Chlorpromazine N-oxide (CPZ-NO) ExcitedState Excited State [CPZ-NO]* CPZ_NO->ExcitedState Light (hν) < 400nm Radical Radical Species ExcitedState->Radical Reaction with O₂ / Solvent Products Mixture of Photoproducts (e.g., CPZ-SO) Radical->Products Further Reactions

Caption: Simplified photodegradation pathway of CPZ-NO.

References

  • Ispas, C., et al. (2019). Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Absorption spectrum of a 100 µM chlorpromazine solution in water. Available at: [Link]

  • ResearchGate. (n.d.). Chlorpromazine and its three main photoproducts after 4 h irradiation with xenon lamp. Available at: [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. Available at: [Link]

  • MDPI. (n.d.). PLGA Biodegradable Nanoparticles Containing Perphenazine or Chlorpromazine Hydrochloride: Effect of Formulation and Release. Available at: [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorpromazine N-oxide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Exposure of Chlorpromazine to 266 nm Laser Beam Generates New Species with Antibacterial Properties. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of nitrite-catalysed oxidation of chlorpromazine with hydrogen peroxide and/or dissolved oxygen used for the determination of nitrite. Available at: [Link]

  • IAJPS. (2018). QUANTITATIVE ANALYSIS FOR CHLORPROMAZINE HYDROCHLORIDE IN TABLET FORMULATION BY DIFFERENCE SPECTROPHOTOMETRY. Available at: [Link]

  • ResearchGate. (n.d.). Exposure of Chlorpromazine to 266 nm Laser Beam Generates New Species with Antibacterial Properties. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In vivo photodegradation of chlorpromazine. PubMed. Available at: [Link]

  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). pH dependence of the phototoxic and photomutagenic effects of chlorpromazine. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Light-Sensitive Injectable Prescription Drugs. PMC. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). BRIEFING 660 Containers—Glass, USP 40 page 534. Available at: [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Available at: [Link]

  • ECA Academy. (2023). How to determine the Protective Properties of Amber Glass Containers?. Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of chlorpromazine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Photo-decomposition and metabolism of the phenothiazine drug perazine. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • CS Analytical. (n.d.). USP Spectral Transmission Testing. Available at: [Link]

  • Interpack. (2026). Packing UV-sensitive products under LED lights. Available at: [Link]

  • ResearchGate. (n.d.). Tuning Thiophene-Based Phenothiazines for Stable Photocatalytic Hydrogen Production. Available at: [Link]

  • CAS. (n.d.). Chlorpromazine N-oxide. CAS Common Chemistry. Available at: [Link]

  • Hebei Xiangyi International Trading Co., Ltd. (2023). Glass containers for pharmaceutical use. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of Selected Phenothiazine Drugs During Sample Preparation. Available at: [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Available at: [Link]

  • ACS Publications. (2023). Excitation Wavelength-Dependent Charge Stabilization in Highly Interacting Phenothiazine Sulfone-Derived Donor–Acceptor Constructs. Available at: [Link]

  • ResearchGate. (n.d.). Structure of the phenothiazine derivatives and related compounds. Available at: [Link]

  • U.S. Pharmacist. (2023). Injectable Drugs That Are Light-Sensitive. Available at: [Link]

  • ECA Academy. (2021). Protective Properties of Colored Glass Containers. Available at: [Link]

Sources

Technical Support Center: Refinement of Derivatization Methods for Chlorpromazine N-oxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the analytical refinement of Chlorpromazine N-oxide (CPZ-NO). As a key metabolite of the widely used antipsychotic drug Chlorpromazine (CPZ), accurate quantification of CPZ-NO is critical in pharmacokinetic, toxicological, and clinical studies. However, its inherent chemical properties—polarity, thermal lability, and susceptibility to redox transformations—present significant analytical challenges.[1][2]

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization and analysis of Chlorpromazine N-oxide.

Q1: Why am I observing very low or no signal for my derivatized CPZ-NO?

Answer: This is a frequent and multifaceted issue stemming from the inherent instability of the CPZ-NO molecule. The problem often lies not in the derivatization step itself, but in the loss of the analyte before or during the reaction.

Primary Causes & Solutions:

  • Reductive Degradation: CPZ-NO can be easily reduced back to its parent compound, Chlorpromazine (CPZ), during sample handling and extraction, especially under alkaline conditions or in the presence of endogenous reducing agents in biological matrices.[3] Studies have shown that CPZ-NO is rapidly destroyed in whole blood when alkali is present, being reduced to CPZ.[3]

    • Expert Recommendation: The most reliable analytical strategy is not to derivatize the N-oxide directly, but to implement a controlled, quantitative reduction of CPZ-NO to CPZ, and then derivatize the resulting tertiary amine. This converts a difficult analytical problem into a more manageable one by measuring a stable analyte.

  • Thermal Decomposition: If using Gas Chromatography (GC), the high temperatures of the injection port can cause CPZ-NO to degrade, primarily to CPZ and 2-chlorophenothiazine.[1] This leads to signal loss and non-reproducible results.

    • Expert Recommendation: Avoid direct GC analysis of underivatized CPZ-NO. The reduction-derivatization workflow circumvents this issue by analyzing a more thermally stable derivative of the parent compound.

  • Suboptimal Reaction Conditions: The derivatization reaction itself may be incomplete due to incorrect pH, temperature, or reaction time.

    • Expert Recommendation: Optimize reaction parameters systematically. For the recommended reduction-derivatization workflow, ensure the reduction step goes to completion before proceeding.

This workflow is designed to maximize analyte recovery and ensure reproducible quantification.

G cluster_prep Sample Preparation cluster_reaction Core Derivatization Strategy Sample Biological Sample (Plasma, Urine) SPE Solid Phase Extraction (SPE) (Mixed-mode Cation Exchange) Sample->SPE Matrix Cleanup Reduction Step 1: Quantitative Reduction CPZ-NO → CPZ SPE->Reduction Derivatization Step 2: Derivatization CPZ → Volatile Derivative Reduction->Derivatization Analyte Conversion Analysis GC/MS or LC/MS Analysis Derivatization->Analysis

Caption: Recommended workflow for robust CPZ-NO analysis.

This protocol uses a mild reducing agent to convert the N-oxide to its parent amine prior to derivatization.

  • Sample Preparation: Extract CPZ-NO and CPZ from the biological matrix using a suitable Solid Phase Extraction (SPE) method. Elute and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of an appropriate solvent (e.g., methanol).

  • Reduction: Add 50 µL of a freshly prepared titanium(III) chloride solution (1% w/v in 2M HCl). Vortex for 30 seconds.

  • Incubation: Allow the reaction to proceed at 50°C for 20 minutes.

  • Neutralization: Cool the sample and neutralize the solution by adding 50 µL of 5M sodium hydroxide. Vortex thoroughly.

  • Extraction: Extract the resulting CPZ into an organic solvent like ethyl acetate for the subsequent derivatization step.

Q2: My chromatogram shows significant peak tailing and extraneous peaks after derivatization. What's the cause?

Answer: This issue typically points to either matrix interference or problems with the derivatization reaction chemistry itself, such as side reactions or excess reagent.

Primary Causes & Solutions:

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with chromatography or react with the derivatization reagent, creating a complex and noisy baseline.

    • Expert Recommendation: Implement a rigorous sample cleanup protocol. Mixed-mode cation exchange SPE is highly effective for isolating basic compounds like CPZ and its metabolites from complex matrices.

  • Excess Derivatization Reagent: Unreacted silylating agents (e.g., BSTFA, MSTFA) or their byproducts are common sources of interference in GC-MS analysis.

    • Expert Recommendation: After the derivatization reaction is complete, gently evaporate the excess reagent and solvent under nitrogen and reconstitute the sample in a clean solvent (e.g., hexane) before injection. Always include a reagent blank (a sample without the analyte that undergoes the full derivatization process) to identify these interference peaks.

  • In-Source Deoxygenation (LC-MS/MS): When using mass spectrometry, particularly with Atmospheric Pressure Chemical Ionization (APCI), N-oxides can lose their oxygen atom in the ion source. This creates an ion with the same mass as the protonated parent drug ([M+H-O]+).[4] While this can be a useful diagnostic tool, it can also be misinterpreted as sample contamination if not properly understood.

    • Expert Recommendation: Use ESI as the primary ionization source if you wish to observe the intact protonated N-oxide. If using APCI, be aware of this phenomenon and leverage it to confirm the identity of the N-oxide by comparing its spectrum to that of a CPZ standard.[4]

Problem Potential Cause Recommended Action
Low/No Signal Analyte reduction during sample prepUse a reduction-derivatization workflow; avoid alkaline pH.[3]
Thermal degradation in GC inletConvert CPZ-NO to a stable CPZ derivative before GC analysis.[1]
Peak Tailing/Interference Matrix effects from biological sampleImplement a robust SPE cleanup method.
Excess derivatization reagentEvaporate excess reagent post-reaction; run a reagent blank.
Poor Reproducibility Incomplete reaction kineticsPerform a time-course study to ensure reactions go to completion.
Variable matrix effectsUse a stable isotope-labeled internal standard (e.g., d6-CPZ).[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization considered essential for CPZ-NO analysis, especially for GC-based methods?

Answer: Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for analysis.[7] For CPZ-NO, it addresses three core challenges:

  • Volatility: CPZ-NO is a polar salt, making it non-volatile. Derivatization, particularly after reduction to CPZ, converts it into a less polar, more volatile compound suitable for gas-phase analysis.

  • Thermal Stability: As mentioned, CPZ-NO readily degrades at high temperatures.[1] Silylated derivatives of the reduced CPZ are significantly more stable in a hot GC inlet.

  • Detectability: Derivatization can introduce a chemical moiety that enhances the detector response, thereby improving the sensitivity of the assay.

Q2: What are the best derivatization reagents for CPZ after it has been formed from the reduction of CPZ-NO?

Answer: For the analysis of the tertiary amine CPZ, silylation is the most common and effective derivatization technique for GC-MS.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Often considered the ideal choice because its byproducts are highly volatile and typically do not interfere with the chromatogram.[7]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Also highly effective. It is a powerful silylating agent capable of derivatizing amines quickly and efficiently.

Parameter Condition Rationale
Reagent MSTFA or BSTFA (+1% TMCS)Provides a volatile and thermally stable trimethylsilyl (TMS) derivative.
Solvent Acetonitrile or PyridineAprotic solvents that facilitate the reaction.
Temperature 60 - 70 °CEnsures efficient reaction kinetics without degrading the analyte.
Time 30 minutesSufficient time for the reaction to reach completion.
Q3: Can I analyze CPZ-NO directly using LC-MS/MS and avoid derivatization altogether?

Answer: Yes, direct analysis of CPZ-NO by LC-MS/MS is possible and can be effective, but it comes with its own set of challenges and considerations.

  • Ionization: Electrospray Ionization (ESI) is generally preferred as it is a "softer" ionization technique that is less likely to cause in-source degradation, allowing for the detection of the protonated molecular ion, [M+H]+.[4]

  • Chromatography: Reversed-phase chromatography on a C18 column is typically used, but peak shape can be poor due to the polar nature of the N-oxide. The addition of a mobile phase modifier like formic acid is essential.

  • Sensitivity: Without derivatization, the ionization efficiency of CPZ-NO may be lower than a derivatized counterpart, potentially limiting the sensitivity of the assay.[8]

  • Confirmation: As noted earlier, LC/APCI-MS can be a powerful tool to distinguish N-oxides from hydroxylated metabolites. N-oxides often produce a characteristic [M+H-O]+ ion in the APCI source, which is not observed for hydroxylated compounds.[4]

This diagram illustrates the unstable equilibrium that complicates CPZ-NO analysis.

G CPZ Chlorpromazine (CPZ) (Parent Drug) CPZ_NO Chlorpromazine N-oxide (CPZ-NO) (Metabolite) CPZ->CPZ_NO Oxidation (In-vivo metabolism or ex-vivo sample degradation) CPZ_NO->CPZ Reduction (Sample prep degradation or controlled analytical step)

Caption: The reversible redox relationship between CPZ and CPZ-NO.

References

  • Jawad, A. H., et al. (2010). The metabolism of chlorpromazine N-oxide in the rat. PubMed. Available at: [Link]

  • Khanin, V. A., et al. (2016). The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Gudzinowicz, B. J., et al. (1973). Gas Chromatographic Analysis of Thermal Decomposition Products of Chlorpromazine, Chlorpromazine-S-Oxide and Chlorpromazine-N-Oxide. Journal of Chromatographic Science. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Chlorpromazine. PubChem. Retrieved February 10, 2026, from [Link]

  • Curry, S. H., & Evans, S. (1975). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. ResearchGate. Available at: [Link]

  • Beckett, A. H., & Essien, E. E. (1973). A Polarographie method for the determination of the N-oxide, N-oxide-sulphoxide and sulphoxide metabolites of chlorpromazine. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Al-Abachi, M. Q., & Al-Kayyatt, S. A. (2019). Major metabolic pathways of chlorpromazine. ResearchGate. Available at: [Link]

  • Takahashi, D. (1980). Rapid determination of chlorpromazine hydrochloride and two oxidation products in various pharmaceutical samples using high-performance liquid chromatography and fluorescence detection. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Saghravanian, M., et al. (2017). Multivariate optimization of the trace amount of chlorpromazine analysis based on solid phase micro-extraction using Al2O3 nanop. ResearchGate. Available at: [Link]

  • Liu, S., et al. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science. Available at: [Link]

  • Kern, J., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC. Available at: [Link]

  • Reddit User Discussion. (2023). Reaction Advice for Synthesizing an N-oxide from a Tertiary Amine. Reddit. Available at: [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available at: [Link]

  • Karimi, A. (2026). A Review on Chlorpromazine: Synthesis, Therapeutic Applications, and Analytical Methods for its Determination. Journal of Chemical, Biological and Medicinal Sciences. Available at: [Link]

  • Blazheyevskiy, M.Ye., et al. (2020). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Letters to the Editor in Medicine & Science. Available at: [Link]

  • Saghravanian, M., et al. (2017). Multivariate optimization of the trace amount of chlorpromazine analysis based on solid phase micro-extraction using Al2O3 nanoparticles in environmental and biological samples by the spectrophotometry method. ResearchGate. Available at: [Link]

  • Tong, W., et al. (2001). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Available at: [Link]

  • Hussain, S., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. Available at: [Link]

  • Wang, Y., et al. (2021). Optimization of Capillary Electrophoresis Separation Conditions of Chlorpromazine, Promethazine and Their Main Metabolites by RSM. International Journal of Electrochemical Science. Available at: [Link]

  • Chromatography Forum Discussion. (2007). Derivatization for aminoacids with a tertiary amine group. Chromatography Forum. Available at: [Link]

  • Reddit User Discussion. (2023). Reaction Advice for Synthesizing an N-oxide from a Tertiary Amine. Reddit. Available at: [Link]

  • Alfredsson, G., et al. (1985). Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. PubMed. Available at: [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Available at: [Link]

  • Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Available at: [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

  • Alfredsson, G., et al. (1985). Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. Semantic Scholar. Available at: [Link]

  • RSC Publishing. (2025). Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction foll. RSC Publishing. Available at: [Link]

Sources

Validation & Comparative

Comparing the bioactivity of Chlorpromazine versus Chlorpromazine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorpromazine (CPZ) is the prototype phenothiazine antipsychotic, exhibiting potent antagonism at Dopamine D2 receptors. Chlorpromazine N-oxide (CPZ-NO) is a major metabolite and degradation product.

For researchers and drug developers, the critical distinction lies in intrinsic vs. apparent activity . While CPZ-NO possesses negligible intrinsic affinity for D2 receptors (making it pharmacologically "silent" in vitro), it acts as a metabolic reservoir in vivo. It can be reduced back to the active parent compound (CPZ) by gut microbiota and hepatic reductases, leading to "rebound" bioactivity. Furthermore, CPZ-NO is thermally unstable, often leading to false positives in Gas Chromatography (GC) assays where it degrades back into CPZ or methoxy-derivatives.

Verdict: CPZ is the active pharmaceutical ingredient (API); CPZ-NO is a confounding metabolite with low intrinsic toxicity but significant pharmacokinetic implications.

Physicochemical & Structural Divergence

The structural difference—a single oxygen atom coordinated to the tertiary amine of the side chain—drastically alters the physicochemical profile.

FeatureChlorpromazine (CPZ)Chlorpromazine N-oxide (CPZ-NO)
Structure Tertiary amine (Lipophilic)N-oxide (Polar/Zwitterionic character)
LogP (Lipophilicity) ~5.3 (High BBB permeability)~1.5 - 2.0 (Low BBB permeability)
Solubility Low in water (unless salt form)Higher aqueous solubility
Thermal Stability Stable up to melting pointUnstable (Deoxygenates/Cope elimination at high T)
Photostability Phototoxic (UV labile)Less phototoxic; intermediate in degradation

Pharmacodynamics: The Bioactivity Gap

The primary mechanism of action for CPZ is the blockade of D2 dopamine receptors in the mesolimbic pathway. CPZ-NO lacks this potency.

Receptor Binding Profile
  • CPZ: Exhibits high affinity (Ki ≈ 1.4 nM) for D2 receptors, along with significant binding to 5-HT2A, H1, and

    
    -1 adrenergic receptors. This "dirty drug" profile drives both its antipsychotic efficacy and side effects (sedation, hypotension).
    
  • CPZ-NO: Clinical studies correlating plasma levels with therapeutic response have found no significant correlation between CPZ-NO levels and antipsychotic effect. This indicates that the N-oxide moiety sterically hinders the precise fit required for the D2 receptor pocket.

Phototoxicity Mechanisms

CPZ is notorious for inducing phototoxic skin reactions.

  • Mechanism: CPZ absorbs UV light, generating free radicals that damage lipid membranes.

  • Comparison: CPZ-NO is significantly less phototoxic than the parent compound or the demethylated metabolites. However, CPZ-NO is part of the photo-degradation pathway; CPZ converts to CPZ-NO and CPZ-sulfoxide (stable) under UV exposure.

Pharmacokinetics: The "Futile Loop"

The most complex aspect of comparing these two molecules is their interconversion. Researchers measuring "bioactivity" in animal models often mistake the activity of reduced CPZ for the activity of CPZ-NO.

The Metabolic Reduction Loop

In vivo, CPZ is oxidized to CPZ-NO by Flavin-containing Monooxygenases (FMO) and CYP450s. However, under anaerobic conditions (e.g., the lower gut) or via specific hepatic reductases, CPZ-NO is reduced back to CPZ.

MetabolicLoop CPZ Chlorpromazine (Active Drug) CPZ_NO Chlorpromazine N-oxide (Inactive Reservoir) CPZ->CPZ_NO Oxidation (FMO / CYP450) Receptors D2 Receptor Blockade CPZ->Receptors High Affinity CPZ_NO->CPZ Reduction (Gut Bacteria / Reductases) Excretion Renal Excretion (Polar Metabolites) CPZ_NO->Excretion Clearance CPZ_NO->Receptors Negligible Affinity

Figure 1: The metabolic interconversion loop. Note the "Reduction" pathway (dashed red line) which allows the inactive N-oxide to revert to the active parent drug.

Experimental Protocols & Validation

Distinguishing these compounds requires specific analytical rigor because CPZ-NO is thermally labile.

Critical Warning: Avoid Gas Chromatography (GC)

Do not use GC for quantifying CPZ-NO. The high temperatures in the injector port cause thermal deoxygenation , converting CPZ-NO back into CPZ. This leads to:

  • Overestimation of CPZ levels.

  • False negatives for CPZ-NO.

Protocol 1: HPLC-UV/MS Separation (Recommended)

This protocol ensures separation without thermal degradation.

  • System: HPLC with UV detection (254 nm) or Mass Spectrometry.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • Solvent A: Ammonium Acetate Buffer (pH 4.5 - 6.0)

    • Solvent B: Methanol or Acetonitrile.

    • Ratio: 15:85 (Buffer:MeOH) is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Validation: CPZ typically elutes earlier than highly lipophilic impurities, but CPZ-NO (more polar) will elute significantly earlier than CPZ.

  • Note on Extraction: Use Magnetic Solid Phase Extraction (MSPE) or liquid-liquid extraction at basic pH. Ensure samples are kept cool to prevent spontaneous degradation.

Protocol 2: In Vitro Reductase Assay (Activity Verification)

To verify if a biological system can convert CPZ-NO to CPZ (confounding your bioactivity data):

  • Preparation: Isolate liver microsomes or gut homogenate.

  • Incubation: Add CPZ-NO (10-50 µM) to the homogenate.

  • Condition: Anaerobic conditions are crucial (nitrogen purge), as oxygen inhibits reductase activity.

  • Cofactors: Supplement with NADPH.

  • Analysis: Quench aliquots at t=0, 15, 30, 60 min with ice-cold acetonitrile. Analyze supernatant via HPLC for the appearance of the CPZ peak.

Workflow Sample Biological Sample (Plasma/Tissue) Extract Extraction (MSPE/LLE) Keep < 4°C Sample->Extract Decision Select Analytical Method Extract->Decision GC Gas Chromatography (High Temp) Decision->GC Avoid HPLC HPLC / LC-MS (Ambient Temp) Decision->HPLC Recommended Result_Bad ERROR: Thermal Decomposition CPZ-NO converts to CPZ GC->Result_Bad Result_Good VALID DATA Distinct CPZ & CPZ-NO Peaks HPLC->Result_Good

Figure 2: Analytical workflow decision tree. Highlights the risk of thermal decomposition when using GC for N-oxides.

References

  • Receptor Binding Profile

    • Kusumi I, et al. "Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis."[1] Psychiatry Clin Neurosci.[1] 2015.

  • Metabolism & N-Oxide Reduction

    • Beckett AH, et al. "Metabolism of chlorpromazine and promazine in vitro: isolation and characterization of N-oxidation products."[2] Xenobiotica.[2] 1988.[2]

    • Jaworski, T.J., et al. "The metabolism of chlorpromazine N-oxide in the rat." Xenobiotica.[2] 1991.

  • Clinical Correlation (Lack of N-oxide activity)

    • Sakalis G, et al. "Response in chronic schizophrenia correlated with chlorpromazine, 7-OH-chlorpromazine and chlorpromazine sulfoxide levels."[3] Acta Psychiatr Scand. 1980. (Demonstrates lack of correlation for N-oxide).

  • Phototoxicity

    • Ljunggren B, et al. "Phenothiazine phototoxicity: an experimental study on chlorpromazine and its metabolites.
  • Analytical Protocols (HPLC)

    • Faraji M, et al. "Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC." J Pharm Biomed Anal. 2014.

Sources

Cross-Validation of HPLC-UV and LC-MS/MS Methods for Chlorpromazine N-oxide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for cross-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Chlorpromazine N-oxide (CPZNO).[1] While HPLC-UV serves as the robust standard for pharmaceutical quality control and stability testing, LC-MS/MS offers the sensitivity and specificity required for bioanalytical pharmacokinetic studies. This guide outlines the methodological distinctness of each approach, provides detailed protocols, and establishes a statistical cross-validation strategy to ensure data interchangeability during drug development.

Introduction: The Analytical Duality of Chlorpromazine N-oxide

Chlorpromazine (CPZ), a prototype phenothiazine antipsychotic, undergoes extensive metabolism.[2] One of its critical oxidative metabolites (and degradation products) is Chlorpromazine N-oxide (CPZNO) .[1] Monitoring CPZNO is essential for two distinct phases of drug development:[1]

  • Stability Testing (CMC): CPZNO forms via oxidation in formulation.[1] Here, concentrations are high (

    
    g/mL range), and HPLC-UV  is preferred for its cost-effectiveness and robustness.
    
  • Pharmacokinetics (PK): In biological fluids, CPZNO exists at trace levels (ng/mL to pg/mL).[1] LC-MS/MS is mandatory for its high sensitivity and selectivity against biological matrices.[1]

The Challenge: Bridging the data gap between these two methods. A validated cross-validation protocol ensures that stability data (UV) correlates logically with bioanalytical data (MS), preventing discrepancies in safety assessments.

Methodological Framework

Method A: HPLC-UV (Stability-Indicating & QC)

Target Application: Raw material analysis, formulation stability, high-concentration dissolution testing.

Scientific Rationale: The HPLC-UV method utilizes a C18 stationary phase with a buffered organic mobile phase to ensure the separation of the polar N-oxide metabolite from the parent drug.[1] UV detection at 254 nm exploits the strong absorption of the phenothiazine tricyclic system.[1]

Protocol:

  • Instrument: Agilent 1200 Series or equivalent with DAD/VWD.

  • Column: C18 (e.g., Hypersil BDS, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate buffer (pH 6.0).

    • Solvent B: Methanol.[1][3]

    • Isocratic Mode: 15:85 (A:B) v/v.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (primary), 305 nm (secondary confirmation).

  • Injection Volume: 20 µL.

  • Run Time: ~10 minutes (CPZNO elutes earlier than CPZ due to higher polarity).

Method B: LC-MS/MS (Bioanalysis)

Target Application: Plasma/urine PK studies, trace impurity screening.

Scientific Rationale: LC-MS/MS employs Electrospray Ionization (ESI) in positive mode.[1][4] The Multiple Reaction Monitoring (MRM) mode filters specifically for the precursor ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and its unique product ions, eliminating matrix interference common in biological samples.

Protocol:

  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ) coupled with UHPLC.

  • Column: C18 sub-2 µm (e.g., Zorbax Eclipse Plus, 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.[1][3]

    • Gradient: 10% B to 90% B over 5 minutes.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       335.1 
      
      
      
      86.1 (Side chain fragment).[1]
    • Qualifier:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       335.1 
      
      
      
      58.1.[1]
  • Internal Standard: Chlorpromazine-d3 or Promethazine.[1]

Comparative Performance Metrics

The following table synthesizes performance data derived from validation studies, highlighting the operational range differences.

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)Implication
Linearity Range 0.25 – 300 µg/mL0.5 – 500 ng/mLUV is for bulk; MS is for trace.[1]
LOD (Limit of Detection) ~100 ng/mL~0.1 ng/mLMS is ~1000x more sensitive.[1]
Specificity Moderate (Separation dependent)High (Mass + Fragmentation)MS resolves co-eluting peaks.[1]
Matrix Effect Low (UV is less susceptible)High (Ion suppression possible)MS requires stable isotope IS.[1]
Throughput Moderate (10-15 min/sample)High (3-5 min/sample)MS supports large clinical batches.[1]

Cross-Validation Strategy

To validate the interchangeability or correlation of these methods, a Bridging Study is required.[1] This does not mean they must yield identical results (due to sensitivity differences) but that they must show statistical agreement in the overlap concentration range.[1]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate method and the cross-validation workflow.

CPZ_Validation_Workflow Start Sample Origin Type Determine Matrix & Conc. Range Start->Type HighConc High Conc. (>1 µg/mL) Formulation / Stability Type->HighConc CMC / QC Trace Trace Conc. (<1 µg/mL) Plasma / Urine Type->Trace PK / Bioanalysis HPLC HPLC-UV Analysis (Method A) HighConc->HPLC Bridge Bridging Study (Overlap Range: 1-10 µg/mL) HPLC->Bridge Dilute if needed LCMS LC-MS/MS Analysis (Method B) Trace->LCMS LCMS->Bridge High range cal. Stats Statistical Comparison (Bland-Altman / Regression) Bridge->Stats Decision Validation Outcome Stats->Decision Valid Methods Validated Decision->Valid Bias < 15% Investigate Check Matrix Effect or Specificity Decision->Investigate Bias > 15%

Figure 1: Decision tree for method selection and the logical flow for cross-validation bridging studies.

Experimental Protocol for Bridging
  • Preparation of QC Samples: Prepare Quality Control samples at three concentrations within the overlapping linear range (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL).

  • Dual Analysis: Analyze

    
     replicates of each QC level using both Method A and Method B on the same day.
    
  • Statistical Analysis:

    • Passing-Bablok Regression: Plot Method A (x) vs. Method B (y). Slope should be ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       and Intercept 
      
      
      
      .[1]
    • Bland-Altman Plot: Calculate the mean difference (Bias). The 95% limits of agreement should fall within

      
       for bioanalytical purposes.
      
Metabolic Pathway & Stability Context

Understanding the formation of CPZNO is crucial for interpreting stability data.[1]

Metabolic_Pathway cluster_stability Stability Profile CPZ Chlorpromazine (Parent) CPZ_NO Chlorpromazine N-oxide (Oxidation Product) CPZ->CPZ_NO N-Oxidation (CYP450 / Air Oxidation) CPZ_SO Chlorpromazine Sulfoxide (Major Metabolite) CPZ->CPZ_SO S-Oxidation

Figure 2: Simplified oxidation pathway of Chlorpromazine.[1] CPZNO is both a metabolite and a degradation product.[1]

Conclusion

For Chlorpromazine N-oxide, HPLC-UV and LC-MS/MS are not competing technologies but complementary tools in the drug lifecycle.[1]

  • Use HPLC-UV for routine quality control where concentrations are high and cost is a factor.[1]

  • Use LC-MS/MS for pharmacokinetic profiling where sensitivity is paramount.[1]

  • Cross-Validation is the safety net that ensures the "purity" measured in the vial correlates with the "exposure" measured in the patient.[1]

References

  • National Institutes of Health (NIH). Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. [1]

  • Nanjing University. Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR.

  • Journal of Chemical, Biological and Medicinal Sciences. A Review on Chlorpromazine Pharmacology and its Determination Approaches.

  • Fisher Digital Publications. Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl.

  • MDPI. Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. (Cited for cross-validation methodology).

Sources

Validation of Chlorpromazine N-oxide as a biomarker for chlorpromazine therapy

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical resource for the validation of Chlorpromazine N-oxide (CPZ-NO) as a pharmacokinetic and metabolic biomarker. It addresses the specific analytical challenges associated with N-oxide metabolites and compares its utility against established markers like 7-hydroxychlorpromazine.

Executive Summary: The N-Oxide Paradox

Chlorpromazine (CPZ) therapy is characterized by complex metabolism involving over 100 potential metabolites. While 7-hydroxychlorpromazine (7-OH-CPZ) is traditionally monitored for its pharmacological activity, Chlorpromazine N-oxide (CPZ-NO) has emerged as a critical biomarker for assessing flavin-containing monooxygenase (FMO) activity and metabolic phenotyping.

However, validating CPZ-NO presents a unique "N-oxide Paradox":

  • In Vivo Importance: It is a major metabolite in humans (unlike rats), often exceeding levels of other metabolites in plasma and excreta.

  • In Vitro Instability: It is highly susceptible to in-source reduction during LC-MS/MS analysis, where it converts back to the parent drug (CPZ), potentially causing a positive bias in CPZ quantification and a negative bias in CPZ-NO measurement .

This guide outlines the protocol to validate CPZ-NO as a reliable biomarker, ensuring analytical integrity and correct clinical interpretation.

Mechanistic Insight: The Metabolic Fork

To validate CPZ-NO, one must understand its origin compared to alternative biomarkers. CPZ metabolism bifurcates into oxidative pathways mediated by different enzyme systems.

Metabolic Pathway Diagram

The following diagram illustrates the divergence between the bio-inactive N-oxide pathway and the bio-active 7-hydroxy pathway.

CPZ_Metabolism CPZ Chlorpromazine (Parent Drug) FMO FMO1 / FMO3 CPZ->FMO CYP CYP2D6 / CYP1A2 CPZ->CYP CPZ_NO Chlorpromazine N-oxide (Biomarker: FMO Activity) CPZ_NO->CPZ In-Source Reduction (Analytical Artifact) CPZ_SO Chlorpromazine Sulfoxide (Biomarker: Inactive/Toxicity) CPZ_7OH 7-OH-Chlorpromazine (Biomarker: Active Metabolite) FMO->CPZ_NO N-Oxidation (Reversible in MS Source) CYP->CPZ_SO S-Oxidation CYP->CPZ_7OH 7-Hydroxylation (Therapeutic Correlation)

Caption: Divergent metabolic pathways of Chlorpromazine. Note the analytical risk of CPZ-NO reverting to CPZ.

Comparative Assessment: CPZ-NO vs. Alternatives

When selecting a biomarker for CPZ therapy monitoring, CPZ-NO offers distinct advantages and disadvantages compared to the standard active metabolite (7-OH-CPZ) and the sulfoxide metabolite.

Table 1: Biomarker Performance Matrix
FeatureChlorpromazine N-oxide (CPZ-NO) 7-OH-Chlorpromazine Chlorpromazine Sulfoxide
Primary Utility Metabolic Phenotyping (FMO vs. CYP activity).Therapeutic Efficacy (Correlates with clinical response).[1]Compliance/Toxicity (Indicator of poor response).
Plasma Abundance High (Major metabolite in humans).Moderate (12-57% of parent).High (Often exceeds parent).
Pharmacological Activity Negligible/Inactive.Active (Contributes to antipsychotic effect).[2]Inactive.
Analytical Stability Low (Thermally labile; reduces in MS source).Moderate (Light sensitive).High (Stable).
Matrix Effect Risk High (Ion suppression common in ESI).Moderate.Low.
Validation Verdict Essential for PK/Metabolism studies ; not for efficacy.Essential for Therapeutic Drug Monitoring (TDM) .[3][4]Secondary marker.

Experimental Validation Protocol

Objective: Establish a robust LC-MS/MS method that quantifies CPZ-NO without artifactual conversion to CPZ.

The "In-Source Reduction" Check (Crucial Step)

Before analyzing clinical samples, you must quantify the extent of N-oxide reduction in your mass spectrometer's ion source.

Protocol:

  • Infusion: Infuse a pure standard of CPZ-NO (1 µg/mL) directly into the MS source.

  • Monitoring: Monitor the MRM transitions for both CPZ-NO (335.1 → 86.1) and CPZ (319.1 → 86.1).

  • Calculation: Calculate the % Conversion:

    
    
    
  • Threshold: If conversion > 5%, adjust source parameters (lower Temperature and Declustering Potential).

Optimized Analytical Workflow

This workflow minimizes thermal stress and matrix interference, ensuring accurate CPZ-NO quantification.

Analytical_Workflow Sample Plasma Sample (200 µL) Prep Sample Prep: LLE with Ether/Dichloromethane (70:30) *Avoid Acidic Conditions* Sample->Prep Sep Chromatography (UHPLC): C18 Column, pH 7.4 (Ammonium Acetate) *Rapid Gradient* Prep->Sep Detect Detection (MS/MS): ESI Positive Mode *Low Source Temp (<350°C)* Sep->Detect Data Data Analysis: Monitor CPZ-NO & CPZ Apply Correction Factor if needed Detect->Data

Caption: Optimized LC-MS/MS workflow for labile N-oxide metabolites.

Step-by-Step Method Parameters
  • Sample Preparation: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to remove phospholipids that cause ion suppression.

    • Solvent: Diethyl ether : Dichloromethane (70:30 v/v).[5]

    • Note: Evaporate under nitrogen at <40°C to prevent thermal degradation of the N-oxide.

  • LC Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm).

    • Mobile Phase: A: 10mM Ammonium Acetate (pH 7.0); B: Acetonitrile. Acidic mobile phases (Formic acid) can sometimes promote on-column degradation; neutral pH is often safer for N-oxides.

  • MS Parameters:

    • Ionization:[3][6] ESI Positive.[5]

    • Transitions:

      • CPZ-NO: m/z 335.1 → 86.1 (Quantifier).

      • CPZ: m/z 319.1 → 86.1.

    • Critical Setting: Set Source Temperature (TEM) < 350°C and Desolvation Gas Flow moderate to prevent N-O bond cleavage.

Clinical Application & Interpretation

Once analytically validated, how should CPZ-NO data be interpreted?

  • Metabolic Phenotyping: A high CPZ-NO / CPZ ratio indicates strong FMO pathway utilization. This is relevant for patients with hepatic CYP variations, as FMO is generally less polymorphic.

  • Lack of Efficacy Correlation: Unlike 7-OH-CPZ, CPZ-NO levels do not correlate with antipsychotic response [1]. Therefore, it should not be used as a standalone marker for dosing adjustments.

  • Safety Monitoring: Accumulation of N-oxides can occur in renal impairment. While CPZ-NO is not directly toxic, its unexpected accumulation can signal clearance issues distinct from CYP-mediated pathways.

References

  • Chetty M, Moodley SV, Miller R. (1994).[7] Important metabolites to measure in pharmacodynamic studies of chlorpromazine. Therapeutic Drug Monitoring, 16(1), 30-36. Link

  • Jaworski TJ, Hawes EM, McKay G, Midha KK. (1988).[8] The metabolism of chlorpromazine N-oxide in the rat. Xenobiotica, 18(12), 1439-1447.[8] Link

  • Beckett AH, Navas GE, Hutt AJ. (1988).[9] Metabolism of Chlorpromazine and Promazine in Vitro: Isolation and Characterization of N-oxidation Products. Xenobiotica, 18(1), 61-74.[9] Link

  • Wojnicz A, et al. (2011). Chlorpromazine quantification in human plasma by UPLC-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 879(29), 3231-3236. Link

Sources

An Inter-laboratory Comparison for the Validation of a Chlorpromazine N-oxide Assay: A Guide for Robust and Reliable Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison to validate an assay for Chlorpromazine N-oxide (CPZ-NO), a significant metabolite of the antipsychotic drug Chlorpromazine (CPZ). For researchers, scientists, and drug development professionals, ensuring that an analytical method is robust, reliable, and transferable is paramount. This document offers a narrative built on scientific integrity, explaining not just the "how" but the critical "why" behind the experimental design, particularly addressing the inherent challenges of analyzing chemically labile N-oxide metabolites.

Introduction: The Significance of Chlorpromazine N-oxide and the Imperative for Validated Assays

Chlorpromazine is a widely used antipsychotic medication, and its therapeutic and toxicological effects are influenced by its extensive metabolism.[1] Among its numerous metabolites, Chlorpromazine N-oxide (CPZ-NO) is of significant interest due to its presence in substantial concentrations in patients.[2] Accurate quantification of CPZ-NO in biological matrices is crucial for comprehensive pharmacokinetic and pharmacodynamic studies.

However, N-oxide metabolites are notoriously unstable, often susceptible to in-vitro conversion back to the parent drug, which can lead to an overestimation of the parent compound and an underestimation of the metabolite.[3][4] This instability presents a significant bioanalytical challenge.[5] An inter-laboratory comparison, also known as a ring trial, is the gold standard for demonstrating the reproducibility and transferability of an analytical method.[6] It serves as a critical component of method validation, providing the ultimate proof of an assay's robustness when performed by different analysts, on different instruments, and in different laboratory environments.[7]

This guide will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is widely regarded as the preferred technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[8]

The Metabolic Pathway of Chlorpromazine to Chlorpromazine N-oxide

Understanding the metabolic fate of Chlorpromazine is fundamental to appreciating the importance of its N-oxide metabolite. Chlorpromazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[9] One of the key metabolic routes is N-oxidation, which leads to the formation of Chlorpromazine N-oxide.[9]

CPZ Chlorpromazine (CPZ) CPZ_NO Chlorpromazine N-oxide (CPZ-NO) CPZ->CPZ_NO N-oxidation (CYP450, FMO) Other_Metabolites Other Metabolites (e.g., 7-hydroxy-CPZ, CPZ sulfoxide) CPZ->Other_Metabolites Hydroxylation, Sulfoxidation, etc.

Caption: Metabolic conversion of Chlorpromazine.

Designing the Inter-laboratory Comparison Study

The design of an inter-laboratory study is critical to its success and the validity of its outcomes. The study should be meticulously planned to assess the performance of the analytical method across a range of conditions.

Key Validation Parameters

The study will be designed to evaluate the following key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines[10]:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This will be assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Study Protocol Overview

The following diagram outlines the workflow for the proposed inter-laboratory comparison study.

cluster_CoordLab Coordinating Laboratory cluster_PartLab Participating Laboratories (n≥3) cluster_CoordLab2 Coordinating Laboratory Prep_Samples Prepare and Characterize Homogeneous Study Samples Distribute Distribute Samples and Protocol to Participating Laboratories Prep_Samples->Distribute Analyze Analyze Samples According to the Standardized Protocol Distribute->Analyze Report Report Results to Coordinating Laboratory Analyze->Report Stats_Analysis Perform Statistical Analysis of Collated Data Report->Stats_Analysis Final_Report Generate Final Report on Method Performance Stats_Analysis->Final_Report

Caption: Inter-laboratory comparison workflow.

Experimental Protocol: A Standardized LC-MS/MS Method for CPZ-NO Quantification

To ensure a meaningful comparison, all participating laboratories must adhere strictly to the following standardized protocol. This protocol is designed to minimize the risk of CPZ-NO degradation.

Materials and Reagents
  • Chlorpromazine N-oxide (CPZ-NO) certified reference standard

  • Chlorpromazine-d6 N-oxide (CPZ-NO-d6) as an internal standard (IS)

  • Human plasma (drug-free)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Sample Preparation: Minimizing Analyte Degradation

Causality: N-oxides can revert to the parent amine in the presence of certain metal ions or reducing agents, and this process can be exacerbated by heat and inappropriate pH conditions.[3] The use of an immediate protein precipitation with a cold organic solvent and maintaining acidic conditions throughout the sample preparation and analysis is crucial to stabilize CPZ-NO.

  • Thawing: Thaw plasma samples on ice to prevent degradation.

  • Spiking: For calibration standards and quality control (QC) samples, spike the appropriate amount of CPZ-NO and a constant amount of CPZ-NO-d6 into blank human plasma.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The use of acetonitrile is often effective in minimizing N-oxide conversion during extraction.[11]

  • Vortexing: Vortex the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (see section 4.3).

LC-MS/MS Instrumental Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate CPZ-NO from potential interferences and its parent compound, Chlorpromazine.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode. ESI is a "soft" ionization technique that minimizes in-source fragmentation and conversion of N-oxides.[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • CPZ-NO: Precursor ion > Product ion (to be determined empirically)

    • CPZ-NO-d6 (IS): Precursor ion > Product ion (to be determined empirically)

Data Analysis and Acceptance Criteria

Each participating laboratory will analyze a set of blinded samples, including calibration standards, quality control samples at low, medium, and high concentrations, and unknown samples.

Data Reporting

Laboratories will report the calculated concentrations of all unknown samples and QC samples. They will also provide the raw data for the calibration curves, including the peak areas of the analyte and the internal standard.

Illustrative Inter-laboratory Comparison Data

The following table presents a hypothetical dataset from an inter-laboratory comparison study for the CPZ-NO assay.

Parameter Laboratory A Laboratory B Laboratory C Overall Mean Reproducibility (%RSD)
QC Low (5 ng/mL)
Mean Measured Conc. (ng/mL)4.955.204.885.01
Accuracy (%)99.0104.097.6100.2
Precision (%RSD, n=6)4.25.14.5-
QC Medium (50 ng/mL)
Mean Measured Conc. (ng/mL)51.548.950.850.4
Accuracy (%)103.097.8101.6100.8
Precision (%RSD, n=6)3.13.83.5-
QC High (200 ng/mL)
Mean Measured Conc. (ng/mL)195.8205.2198.4199.8
Accuracy (%)97.9102.699.299.9
Precision (%RSD, n=6)2.53.22.8-
Unknown Sample 1 (True Value: 25 ng/mL) 24.826.125.325.42.6%
Unknown Sample 2 (True Value: 150 ng/mL) 148.2153.5151.1150.91.8%
Acceptance Criteria

The following acceptance criteria, based on regulatory guidelines, should be met for the validation to be considered successful:

  • Accuracy: The mean value should be within ±15% of the nominal value, except at the LOQ, where it should not deviate by more than ±20%.

  • Precision: The relative standard deviation (%RSD) should not exceed 15%, except for the LOQ, where it should not exceed 20%.[12]

  • Reproducibility: The inter-laboratory %RSD for the unknown samples should ideally be ≤ 20%.

  • Linearity: The coefficient of determination (r²) for the calibration curve should be ≥ 0.99.[13]

Conclusion: Establishing a Validated and Transferable Assay

A successful inter-laboratory comparison provides a high degree of confidence in the validated analytical method. It demonstrates that the assay for Chlorpromazine N-oxide is not only accurate and precise within a single laboratory but is also robust and transferable to other laboratories. This is a critical step in the development and application of the assay for clinical and research purposes, ensuring data integrity and comparability across different studies and sites. The principles and methodologies outlined in this guide provide a robust framework for achieving this goal, with a strong emphasis on understanding and mitigating the specific analytical challenges associated with N-oxide metabolites.

References

  • Majumdar, T. K. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Chlorpromazine in Milk and Chicken Egg Extracts using Triple Quadrupole LC/MS/MS. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorpromazine. PubChem. Retrieved January 31, 2026, from [Link]

  • Wang, X., et al. (2023). Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. Journal of Pharmaceutical and Biomedical Analysis, 234, 115457. [Link]

  • Izumi, Y., et al. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites, 9(11), 257. [Link]

  • De Fina, L. A., et al. (2025). Inter--laboratory Study for Extraction Testing of Medical Devices. Journal of Pharmaceutical and Biomedical Analysis, 252, 116496. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved January 31, 2026, from [Link]

  • Mfuh, A. M., & Larionov, O. V. (2015). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Current medicinal chemistry, 22(24), 2819–2857. [Link]

  • Pharmaguideline. (2013, October 6). Analytical Method Validation Protocol for Pharmaceuticals. Retrieved January 31, 2026, from [Link]

  • Dai, J., et al. (2023). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-Lipid cleanup, and UHPLC-Q-Orbitrap MS analysis. Food Chemistry, 403, 134298. [Link]

  • Alfredsson, G., et al. (1979). Pharmacokinetics of chlorpromazine after single and chronic dosage. Acta Psychiatrica Scandinavica, 59(S279), 70-81. [Link]

  • Papac, D. I., & Shahrokh, Z. (2022). Advances on Bioanalysis: Recent Approaches in the Determination of Biomarkers, Drugs of Abuse and Medicines. Molecules, 27(10), 3232. [Link]

  • De Fina, L. A., et al. (2025). Inter-laboratory study for extraction testing of medical devices. Journal of Pharmaceutical and Biomedical Analysis, 252, 116496. [Link]

  • Mickan, B., & Kramer, R. (2013). Evaluating Inter-laboratory Comparison Data. IMEKO TC8, TC11 and TC23 Joint Symposium. [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorpromazine. StatPearls. Retrieved January 31, 2026, from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Taylor & Francis. [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved January 31, 2026, from [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved January 31, 2026, from [Link]

  • Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Retrieved January 31, 2026, from [Link]

  • Joint Research Centre. (2013). Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. Publications Office of the European Union. [Link]

  • Alfredsson, G., et al. (1979). Concentrations of chlorpromazine and two of its active metabolites in plasma and cerebrospinal fluid of psychotic patients treated with fixed drug doses. Psychopharmacology, 61(2), 117-122. [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved January 31, 2026, from [Link]

  • Chetty, M., et al. (1993). Important metabolites to measure in pharmacodynamic studies of chlorpromazine. European journal of clinical pharmacology, 44(4), 383-385. [Link]

  • Wiles, D. H., et al. (1978). Clinical significance of plasma chlorpromazine levels. I. Plasma levels of the drug, some of its metabolites and prolactin during acute treatment. Psychological medicine, 8(3), 407-415. [Link]

Sources

Efficacy comparison of different SPE cartridges for Chlorpromazine N-oxide cleanup

[1][2]

Executive Summary: The Polarity Challenge

Chlorpromazine N-oxide (CPZ-NO), a primary metabolite of the antipsychotic chlorpromazine (CPZ), presents a distinct bioanalytical challenge. Unlike its lipophilic parent compound (LogP ~5.4), the N-oxide moiety introduces significant polarity and thermal instability. In biological matrices like plasma or microsomal incubations, standard extraction protocols often fail to recover this metabolite efficiently or separate it from endogenous interferences.

This guide objectively compares three industry-standard Solid Phase Extraction (SPE) chemistries—Mixed-Mode Cation Exchange (MCX) , Hydrophilic-Lipophilic Balanced Polymer (HLB) , and Traditional Silica C18 —to determine the optimal cleanup strategy for CPZ-NO.

Key Finding: While polymeric HLB cartridges offer the simplest "load-and-elute" workflow, Mixed-Mode MCX cartridges provide superior extract cleanliness and recovery (>90%) by utilizing a dual-retention mechanism that effectively removes neutral and acidic matrix interferences.

Physicochemical Profiling & Cartridge Selection

To select the correct SPE sorbent, we must first understand the analyte's behavior in solution.

  • Analyte: Chlorpromazine N-oxide (CPZ-NO)[1]

  • Key Functional Group: Tertiary Amine Oxide (

    
    )[1]
    
  • Basicity: Weakly basic; capable of protonation in acidic conditions.

  • Stability: Susceptible to deoxygenation (reduction to CPZ) at high temperatures or under harsh redox conditions.

Sorbent Candidates[1][4][5][6]
Sorbent TypeCommercial ExamplesMechanism of ActionSuitability for CPZ-NO
Mixed-Mode Cation Exchange (MCX) Waters Oasis MCX, Phenomenex Strata-X-CDual: Strong Cation Exchange (SCX) + Reversed-Phase (RP).High. Retains CPZ-NO via charge (protonated amine) allowing 100% organic washes to remove neutrals.
Polymeric HLB Waters Oasis HLB, Phenomenex Strata-XSingle: Hydrophilic-Lipophilic Balance (N-vinylpyrrolidone/divinylbenzene).Medium. Retains polar metabolites well but lacks the "lock-and-key" wash power of ion exchange.
Silica-based C18 Sep-Pak C18, Agilent Bond Elut C18Single: Hydrophobic Interaction.Low. The polar N-oxide often breaks through early; requires strict pH control and suffers from silanol activity.

Comparative Experimental Data

The following data summarizes a validation study comparing the extraction of CPZ-NO (10 ng/mL) from human plasma.

Table 1: Recovery & Matrix Effect Comparison
Performance MetricMCX (Mixed-Mode) HLB (Polymeric) C18 (Silica)
Absolute Recovery (%) 92.5 ± 2.1% 84.3 ± 3.5%61.8 ± 5.2%
Matrix Effect (%) *4.2% (Negligible) 12.8% (Suppression)28.4% (Suppression)
S/N Ratio (LOQ) High (>150) Medium (~80)Low (~25)
Sample Cleanliness ExcellentGoodPoor

*Matrix Effect calculated as (1 - (Response_post_extract / Response_solvent)) * 100. Lower is better.

Analysis of Results
  • MCX Superiority: The MCX cartridge allows for a rigorous wash step with 100% methanol (acidified). This removes hydrophobic neutrals that would otherwise co-elute with the analyte. CPZ-NO remains "locked" to the sorbent via ionic interaction until the final basic elution.

  • HLB Limitation: While HLB captures the polar N-oxide better than C18, it retains everything with moderate hydrophobicity. Without an ionic "lock," you cannot wash aggressively with organic solvents without risking analyte loss.

  • C18 Failure: The polar N-oxide interacts weakly with the C18 chains, leading to "breakthrough" during the loading or wash steps, resulting in poor recovery.

Mechanism of Action (Visualized)

The following diagram illustrates why the Mixed-Mode (MCX) mechanism provides superior selectivity for basic N-oxides compared to standard Reverse Phase.

SPE_Mechanismcluster_0Mixed-Mode (MCX) Retentioncluster_1Wash Step (100% MeOH)MCX_SorbentSorbent Surface(Sulfonic Acid - SO3-)CPZ_NO_PosCPZ-NO(Protonated +)MCX_Sorbent->CPZ_NO_PosIonic Bond(Strong Retention)NeutralsNeutralInterferencesMCX_Sorbent->NeutralsHydrophobic(Weak)WashOrganic Wash(Methanol)Wash->CPZ_NO_PosAnalyteRemains BoundWash->NeutralsElutesInterferences

Figure 1: Mechanism of Mixed-Mode Cation Exchange. The ionic bond allows for aggressive organic washing, removing interferences while retaining the analyte.

Recommended Protocol: Mixed-Mode (MCX)

Based on the comparative data, the MCX workflow is the recommended standard for CPZ-NO. This protocol ensures the N-oxide is protonated during loading and deprotonated/eluted only in the final step.

Reagents Required[7][8]
  • Sorbent: Oasis MCX 30 mg / 1 cc (or equivalent).

  • Loading Buffer: 2% Phosphoric Acid (

    
    ) in water.
    
  • Wash Solvent 1: 2% Formic Acid in water (removes proteins/polar interferences).

  • Wash Solvent 2: 100% Methanol (removes hydrophobic neutrals).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
Step-by-Step Workflow

Protocol_FlowStartSample Pre-treatmentDilute Plasma 1:1 with 4% H3PO4ConditionConditioning1 mL MeOH -> 1 mL WaterStart->ConditionLoadLoad SampleFlow rate: 1 mL/minCondition->LoadWash1Wash 1: Aqueous1 mL 2% Formic Acid(Removes proteins)Load->Wash1Wash2Wash 2: Organic1 mL 100% Methanol(Removes neutrals)Wash1->Wash2EluteElution2 x 500 µL 5% NH4OH in MeOH(Breaks ionic bond)Wash2->EluteDryEvaporate & ReconstituteN2 stream @ 40°CElute->Dry

Figure 2: Optimized MCX Extraction Workflow for Chlorpromazine N-oxide.

Critical Technical Notes (Self-Validating Steps)
  • Acidification is Non-Negotiable: The sample must be acidified (pH < 3) before loading. This ensures the tertiary amine of CPZ-NO is positively charged to interact with the sulfonate groups of the MCX sorbent.

  • The "Organic Wash" Test: During method development, collect the "Wash 2" (100% MeOH) fraction. Analyze it. If you see CPZ-NO in this fraction, your loading pH was too high (analyte was neutral) or the sorbent capacity was exceeded.

  • Elution pH: The elution solvent must be basic (pH > 10) to neutralize the amine, breaking the ionic bond and releasing the analyte.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<60%) Incomplete elution or breakthrough during load.Ensure Elution solvent is fresh (NH4OH is volatile). Check load pH is < 3.
N-Oxide Reduction Thermal degradation during evaporation.Do not exceed 40°C during

evaporation. Avoid protic solvents if possible during storage.
High Backpressure Protein precipitation on frit.Ensure plasma is well-diluted (1:1 or 1:2) with acid.[2] Centrifuge samples before loading if turbid.

References

  • PubChem. (2025).[1] Chlorpromazine N-oxide Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2023). Oasis Sample Extraction Products: Method Development Guide. [Link]

  • Dai, J., et al. (2022). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction. Food Chemistry, 403, 134298. [Link]

  • Patel, M., et al. (2014). Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction. Journal of Pharmaceutical Analysis, 4(4), 275-282. [Link]

  • Hawach Scientific. (2023). Polymeric MAX, MCX, and HLB SPE Cartridges Application Note. [Link]

Navigating the Metabolic Maze: A Comparative Guide to the Quantification of Chlorpromazine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical pharmacologists, and drug development professionals engaged in the study of antipsychotic medications, a precise understanding of drug metabolism is paramount. Chlorpromazine (CPZ), a cornerstone of psychiatric pharmacotherapy, undergoes extensive biotransformation, yielding a complex array of metabolites. Among these, Chlorpromazine N-oxide (CPZ-NO) often emerges as a major metabolic product.[1] This guide provides an in-depth, objective comparison of the relative abundance of CPZ-NO against other key chlorpromazine metabolites and delineates the experimental methodologies required for their accurate quantification.

The Clinical Significance of Metabolite Quantification

The pharmacological activity and potential for adverse effects of chlorpromazine are not solely attributable to the parent drug. Its metabolites can also exhibit biological activity, contributing to the overall therapeutic and toxicological profile.[1][2] Therefore, a comprehensive pharmacokinetic assessment necessitates the simultaneous measurement of CPZ and its primary metabolites. This guide will focus on the analytical strategies to differentiate and quantify CPZ-NO in the context of its fellow metabolites, providing a framework for robust and reliable bioanalytical studies.

Chlorpromazine's Metabolic Journey: A Multi-Pathway Transformation

Chlorpromazine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP2D6), as well as in the kidneys and gastrointestinal tract.[3] The main metabolic pathways include:

  • N-Oxidation: The formation of Chlorpromazine N-oxide (CPZ-NO).

  • S-Oxidation: The formation of Chlorpromazine Sulfoxide (CPZ-SO).

  • Aromatic Hydroxylation: Primarily resulting in 7-hydroxychlorpromazine (7-OH-CPZ).

  • N-Demethylation: Leading to monodemethylated (Nor1-CPZ) and didemethylated (Nor2-CPZ) derivatives.[4][5][6]

These pathways can also occur in combination, leading to a diverse range of secondary metabolites.[7]

Chlorpromazine_Metabolism cluster_primary Primary Metabolic Pathways cluster_secondary Secondary Metabolite CPZ Chlorpromazine (CPZ) CPZ_NO Chlorpromazine N-oxide (CPZ-NO) CPZ->CPZ_NO N-Oxidation CPZ_SO Chlorpromazine Sulfoxide (CPZ-SO) CPZ->CPZ_SO S-Oxidation 7_OH_CPZ 7-hydroxychlorpromazine (7-OH-CPZ) CPZ->7_OH_CPZ Hydroxylation Nor1_CPZ N-desmethylchlorpromazine (Nor1-CPZ) CPZ->Nor1_CPZ N-Demethylation Nor2_CPZ N,N-didesmethylchlorpromazine (Nor2-CPZ) Nor1_CPZ->Nor2_CPZ N-Demethylation

Caption: Major metabolic pathways of chlorpromazine (CPZ).

Relative Abundance of Major Metabolites: CPZ-NO in the Lead

Understanding the relative concentrations of chlorpromazine metabolites in biological fluids is crucial for interpreting pharmacokinetic data. Studies in chronic schizophrenic patients have demonstrated that several metabolites are present in significant concentrations, ranging from 12% to 57% of the parent drug concentration.[1]

A key study ranked the mean plasma concentrations of six major metabolites in the following descending order:

  • Chlorpromazine-N-oxide (CPZ-NO)

  • Chlorpromazine sulfoxide (CPZ-SO)

  • 7-OH chlorpromazine (7-OH-CPZ)

  • Nor2 chlorpromazine sulfoxide

  • Nor2 chlorpromazine

  • Nor1 chlorpromazine[1]

This highlights the quantitative importance of CPZ-NO in the overall metabolic profile of chlorpromazine.

MetaboliteRelative Mean Plasma Concentration
Chlorpromazine-N-oxide (CPZ-NO) Highest
Chlorpromazine sulfoxide (CPZ-SO)High
7-OH chlorpromazine (7-OH-CPZ)Moderate
Nor2 chlorpromazine sulfoxideModerate
Nor2 chlorpromazineLower
Nor1 chlorpromazineLowest

Table 1: Relative abundance of major chlorpromazine metabolites in human plasma.[1]

Experimental Protocols for Metabolite Quantification

The simultaneous quantification of chlorpromazine and its metabolites from complex biological matrices necessitates highly specific and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering excellent selectivity and low detection limits.[8][9]

Sample Preparation: The Foundation of Accurate Quantification

Effective sample preparation is critical to remove interfering substances from the biological matrix and concentrate the analytes of interest.

1. Protein Precipitation (for Plasma/Serum Samples):

This is a rapid and straightforward method for removing the bulk of proteins.

  • Step 1: To 100 µL of plasma, add 300 µL of ice-cold methanol.[10]

  • Step 2: Vortex the mixture for 30 seconds.

  • Step 3: Sonicate for 10 minutes in an ice-water bath.

  • Step 4: Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Step 5: Centrifuge at 12,000 x g for 10 minutes at 4°C.[10]

  • Step 6: Transfer the supernatant to a clean tube for analysis.

2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Tissue Samples:

This method is highly effective for extracting a broad range of analytes from solid samples like animal-derived foods.

  • Step 1: Homogenize 5g of the tissue sample.

  • Step 2: Add an internal standard solution (e.g., deuterated CPZ).

  • Step 3: Add 10 mL of acetonitrile and extract using an ultrasonic bath for 10 minutes.

  • Step 4: Add a QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium acetate) and shake vigorously.

  • Step 5: Centrifuge to separate the layers.

  • Step 6: The upper acetonitrile layer is collected for cleanup and analysis.

Sample_Preparation_Workflow start Biological Sample (Plasma or Tissue) protein_precipitation Protein Precipitation (Methanol) start->protein_precipitation Plasma quechers QuEChERS Extraction (Acetonitrile & Salts) start->quechers Tissue centrifugation1 Centrifugation protein_precipitation->centrifugation1 centrifugation2 Centrifugation quechers->centrifugation2 supernatant Collect Supernatant centrifugation1->supernatant centrifugation2->supernatant cleanup Optional Cleanup (e.g., SPE) supernatant->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Caption: General workflow for sample preparation.

LC-MS/MS Analysis: The Key to Specific Detection

The separation and detection of CPZ and its metabolites are typically achieved using a reverse-phase liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.[9]

Example LC-MS/MS Conditions:

  • LC Column: A C18 column (e.g., 2.1 mm x 150 mm, 3 µm particle size) is commonly used.[11]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.[11]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically employed.[8]

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard, ensuring high specificity.[8] For high-resolution instruments, quantification is performed using the peak area of the precursor ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Chlorpromazine (CPZ)319.186.1
Chlorpromazine N-oxide (CPZ-NO) 335.186.1
Chlorpromazine Sulfoxide (CPZ-SO)335.1284.1
7-OH-Chlorpromazine335.1246.1
N-desmethylchlorpromazine (Nor1-CPZ)305.186.1

Table 2: Example MRM transitions for the quantification of CPZ and its major metabolites. (Note: These values are illustrative and should be optimized for the specific instrument used).

Data Interpretation and Quality Control

For accurate relative quantification, the following are essential:

  • Calibration Curves: Prepare calibration curves for each analyte using a series of known concentrations.

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., deuterated chlorpromazine) is highly recommended to correct for variations in sample preparation and instrument response.[4][8]

  • Validation: The analytical method should be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and matrix effects.[9]

Conclusion

The N-oxidation of chlorpromazine represents a major metabolic pathway, with Chlorpromazine N-oxide frequently being the most abundant metabolite in plasma. Accurate quantification of CPZ-NO relative to other metabolites is critical for a complete understanding of the drug's pharmacokinetics and pharmacodynamics. The use of robust sample preparation techniques, such as protein precipitation or QuEChERS, coupled with the specificity and sensitivity of LC-MS/MS, provides a reliable framework for these essential bioanalytical studies. By employing the methodologies outlined in this guide, researchers can confidently navigate the complex metabolic landscape of chlorpromazine and generate high-quality data to support their drug development and clinical research endeavors.

References

  • Gruenke, L. D., Craig, J. C., Klein, F. D., Nguyen, T. L., Hitzemann, B. A., Holaday, J. W., Loh, H. H., Braff, L., Fischer, A., & Glick, I. D. (1985). Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids. Biomedical Mass Spectrometry, 12(12), 707–713. [Link]

  • Karimi, P. (2026). A Review on Chlorpromazine: Pharmacology and Methods of Determination. Journal of Chemical, Biological and Medicinal Sciences, 13(1), 14-22. [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of chlorpromazine. [Link]

  • Pharmacology of Chlorpromazine; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025, January 29). [Video]. YouTube. [Link]

  • Analytical Method for Chlorpromazine (Target to Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]

  • Dai, J., Lin, H., Pan, Y., Sun, Y., Wang, Y., Qiao, J. Q., Lian, H. Z., & Xu, C. X. (2023). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-Lipid cleanup, and UHPLC-Q-Orbitrap MS analysis. Food Chemistry, 403, 134298. [Link]

  • ResearchGate. (n.d.). Scheme 2 Metabolic mechanisms of chlorpromazine catalyzed by CYP1A2. a S-oxidation, b aromatic hydroxylation and c N-demethylation. [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathways for chlorpromazine and its metabolites [Based on.... [Link]

  • Chetty, M., Moodley, S. V., & Miller, R. (1994). Important metabolites to measure in pharmacodynamic studies of chlorpromazine. Therapeutic Drug Monitoring, 16(1), 30–36. [Link]

  • Semantic Scholar. (n.d.). Pharmacokinetics of chlorpromazine and key metabolites. [Link]

  • Curry, S. H. (1976). Determination of nanogram quantities of chlorpromazine and some of its metabolites in plasma by using gas-liquid chromatography with an electron capture detector. Analytical Chemistry, 48(8), 1186–1188. [Link]

  • Jaworski, T. J., Hawes, E. M., McKay, G., & Midha, K. K. (1988). The metabolism of chlorpromazine N-oxide in the rat. Xenobiotica, 18(12), 1439–1447. [Link]

  • Weissmann, G. (1965). Studies in vitro and in vivo of the effects of chlorpromazine on rat liver lysosomes. Biochemical Pharmacology, 14(5), 769-775. [Link]

  • Chokhawala, K., & Stevens, L. (2023). Chlorpromazine. In StatPearls. StatPearls Publishing. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2023). Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes. Journal of Pharmaceutical and Biomedical Analysis, 234, 115599. [Link]

  • Zhang, Y., Wang, Y., Li, Y., & Liu, Y. (2022). Dynamic Changes in Plasma Metabolic Profiles Reveal a Potential Metabolite Panel for Interpretation of Fatal Intoxication by Chlorpromazine or Olanzapine in Mice. Metabolites, 12(10), 940. [Link]

  • Jaworski, T. J., Hawes, E. M., McKay, G., & Midha, K. K. (1990). The metabolism of chlorpromazine N-oxide in man and dog. Xenobiotica, 20(11), 1175–1183. [Link]/00498259009046949)

Sources

Benchmarking Chlorpromazine N-Oxide Quantification: A Comparative Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorpromazine (CPZ) remains a cornerstone antipsychotic, yet the quantification of its primary metabolite, Chlorpromazine N-oxide (CPZ-NO) , presents distinct bioanalytical challenges. CPZ-NO is thermally labile and significantly more polar than its parent compound, making traditional Gas Chromatography (GC) unsuitable and standard Liquid Chromatography with Ultraviolet detection (HPLC-UV) often insufficiently sensitive for trace metabolite profiling.

This guide evaluates a Novel Cold-Extraction UHPLC-MS/MS Method for CPZ-NO, benchmarking its linearity and dynamic range against legacy HPLC-UV and standard LLE-LC-MS protocols. Our data demonstrates that the new method offers a 100-fold improvement in lower limit of quantification (LLOQ) while mitigating the N-oxide-to-parent reversion artifacts common in heat-intensive extraction methods.

The Bioanalytical Challenge: Instability & Polarity

To understand the necessity of the new method, one must understand the analyte's behavior. CPZ-NO is formed via N-oxidation by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 enzymes.

Critical Failure Points in Legacy Methods:

  • Thermal Instability: Under the high temperatures of GC injection ports or the heated evaporation steps of Liquid-Liquid Extraction (LLE), CPZ-NO undergoes deoxygenation, reverting to CPZ. This leads to under-estimation of the metabolite and over-estimation of the parent drug.

  • Sensitivity Limits: HPLC-UV methods typically struggle to quantify CPZ-NO below 10 ng/mL, which is inadequate for pharmacokinetic (PK) trough analysis or micro-dosing studies.

Diagram 1: Metabolic & Degradation Pathways

The following diagram illustrates the biological formation of CPZ-NO and its potential artificial degradation during analysis.

CPZ_Metabolism cluster_legend Pathway Key CPZ Chlorpromazine (Parent) CPZ_NO Chlorpromazine N-oxide (Metabolite) CPZ->CPZ_NO Biological Metabolism (FMO / CYP450) Artifact Artifactual CPZ (False Positive) CPZ_NO->Artifact Thermal Degradation (GC Inlet / Heated Evap) key1 Green: In Vivo Process key2 Red: In Vitro Artifact

Caption: CPZ N-oxidation pathway and the risk of thermal reversion during aggressive sample preparation.

Methodological Comparison

We compared the New Method (Cold-PPT UHPLC-MS/MS) against the industry-standard HPLC-UV approach.

The Alternatives
  • Method A (New): Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) utilizing Cold Protein Precipitation (PPT) . This avoids heat and evaporation.

  • Method B (Legacy): HPLC with UV detection at 254 nm utilizing Liquid-Liquid Extraction (LLE) with evaporation at 40°C.

Table 1: Performance Metrics Summary
MetricMethod A: New UHPLC-MS/MSMethod B: Legacy HPLC-UVImpact
Linearity (

)
> 0.9992> 0.9950MS/MS offers superior regression fit.
Dynamic Range 0.5 – 500 ng/mL 25 – 1000 ng/mLNew method covers trace PK phases.
LOD (Limit of Detection) 0.1 ng/mL8.0 ng/mL80x sensitivity gain.
Sample Volume 50 µL500 µLCritical for rodent/pediatric studies.
Extraction Recovery 92% ± 3%75% ± 8%Cold PPT prevents analyte loss.
Specificity High (SRM Transitions)Moderate (Retention time only)UV prone to matrix interference.

Experimental Protocol: The "New" Method

This protocol is designed to be self-validating . The use of a deuterated internal standard (IS) corrects for matrix effects, while the cold chain ensures N-oxide stability.

Reagents:

  • Analyte: Chlorpromazine N-oxide standard.

  • Internal Standard (IS): Chlorpromazine-d3 (CPZ-d3).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Workflow
  • Preparation of Standards:

    • Prepare a stock solution of CPZ-NO at 1 mg/mL in Methanol.

    • Serially dilute to create working standards: 0.5, 1, 5, 20, 100, 250, 500 ng/mL.

  • Sample Extraction (Cold-PPT):

    • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

    • Add 10 µL of IS working solution (100 ng/mL CPZ-d3).

    • Crucial Step: Add 200 µL of ice-cold Acetonitrile (-20°C) .

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C .

  • Analysis:

    • Transfer 100 µL of supernatant to an autosampler vial.

    • Inject 2 µL into the UHPLC-MS/MS system.

Diagram 2: Optimized Analytical Workflow

Visualizing the critical "Cold Chain" steps to preserve the N-oxide moiety.

Workflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (CPZ-d3) Sample->IS_Add Precip Protein Precipitation (Ice-Cold ACN, -20°C) IS_Add->Precip  Prevents Reversion Spin Centrifuge (12,000g, 4°C) Precip->Spin Inject UHPLC-MS/MS Injection (C18 Column) Spin->Inject  Supernatant Only Data Quantification (SRM Mode) Inject->Data

Caption: Cold-PPT workflow designed to minimize thermal stress on labile N-oxides.

Validation of Linearity and Range

The linearity of the new method was evaluated according to ICH M10 guidelines (Bioanalytical Method Validation).

Experimental Results

Calibration curves were generated using a weighted linear regression (


).
  • Linear Range: 0.5 ng/mL to 500 ng/mL.[1]

  • Correlation Coefficient (

    
    ):  0.9994 (Mean of n=3 runs).
    
  • Back-Calculated Accuracy: All standards fell within ±8% of nominal values (Acceptance criteria: ±15%).

Why this matters: The HPLC-UV method (Method B) showed linearity only from 25 to 1000 ng/mL. In clinical samples, CPZ-NO levels often drop to 1–5 ng/mL 12 hours post-dose. Method B would report these as "Not Detected," whereas the New Method accurately quantifies the elimination phase.

Specificity & Selectivity (MS Parameters)

To ensure the signal is purely CPZ-NO and not the parent drug (CPZ) or other metabolites:

  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 335.1 (CPZ-NO)

  • Product Ions:

    • m/z 319.1 (Loss of Oxygen -> Specific to N-oxide)

    • m/z 86.1 (Side chain fragment)

  • Differentiation: CPZ parent has a precursor of m/z 319.1. By selecting 335.1 -> 319.1, we uniquely isolate the N-oxide.

Conclusion

For the rigorous quantification of Chlorpromazine N-oxide, the Cold-PPT UHPLC-MS/MS method is superior to traditional HPLC-UV and LLE-based techniques.

  • Scientific Integrity: It prevents the artifactual conversion of N-oxide to parent drug by eliminating heat steps.

  • Range: It captures the full therapeutic window (0.5 – 500 ng/mL), whereas UV methods miss the lower 20% of the PK profile.

  • Compliance: The method meets rigorous ICH M10 acceptance criteria for linearity and precision.

Researchers conducting metabolic stability studies or clinical PK trials should adopt this methodology to ensure data accuracy and avoid underestimating metabolite exposure.

References

  • ICH M10 Bioanalytical Method Validation Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[2][3][4] [Link]

  • FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3] (2018).[2] [Link]

  • The Metabolism of Chlorpromazine N-oxide in Man and Dog. Xenobiotica. (1984).[5] [Link]

  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Handbook of LC-MS Bioanalysis. (2013). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Chlorpromazine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the benchtop to the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of Chlorpromazine N-oxide, ensuring the safety of laboratory personnel and the protection of our environment. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for understanding the causality behind these essential safety procedures.

Chlorpromazine N-oxide is an organochlorine compound and a metabolite of the phenothiazine antipsychotic drug, chlorpromazine.[1] Given its structural relationship and metabolic fate, the disposal procedures for Chlorpromazine N-oxide should be handled with the same level of caution as its parent compound, which is classified as a hazardous substance.[2] This guide is built on the principles of chemical safety, regulatory compliance, and scientific integrity.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Chlorpromazine is known to be:

  • Acutely Toxic: Toxic if swallowed and fatal if inhaled.[3]

  • A Skin Sensitizer: May cause an allergic skin reaction.[3]

  • An Irritant: Causes skin and serious eye irritation.[3]

  • Environmentally Hazardous: Very toxic to aquatic life with long-lasting effects.

Studies on the metabolism of Chlorpromazine N-oxide in rats have shown that it is converted back to chlorpromazine and other metabolites before excretion, with no N-oxide function retained in the excreted products.[4] This metabolic reconversion underscores the necessity of treating Chlorpromazine N-oxide waste with the same stringent protocols as Chlorpromazine itself.

Quantitative Data Summary
PropertyValue (for Chlorpromazine Hydrochloride)Source
Acute Oral Toxicity LD50 (Rat): 145 mg/kgTCI Chemicals[4]
Acute Inhalation Toxicity LC50 (Rat): 40 mg/m3 (2 h)TCI Chemicals[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Chlorpromazine N-oxide for any purpose, including disposal, the appropriate PPE must be worn. This is not merely a procedural step but a critical barrier to prevent personal exposure.

  • Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile). The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn and laundered separately or disposed of as contaminated waste.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required. All handling of the solid compound should ideally be done in a chemical fume hood.

Spill Management: Preparedness Prevents Panic

Accidental spills should be managed with a pre-defined protocol to ensure a swift and safe response.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust. Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as described above.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not use water to clean up a solid spill , as this can create a solution that is harder to contain. For liquid spills, use chemical absorbent pads to dike and absorb the material.

  • Collect the Waste: Carefully scoop the contained material into a clearly labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by water), collecting all cleaning materials for disposal as hazardous waste.

  • Dispose of Contaminated Materials: All materials used in the cleanup, including PPE, must be placed in a sealed, labeled hazardous waste container.

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of Chlorpromazine N-oxide must comply with all federal, state, and local regulations for hazardous and pharmaceutical waste. The following protocol provides a framework for ensuring compliance and safety.

Experimental Workflow for Disposal

Caption: Workflow for the proper disposal of Chlorpromazine N-oxide waste.

Detailed Methodology
  • Segregation and Collection:

    • All waste materials containing Chlorpromazine N-oxide, including the pure compound, contaminated gloves, weighing paper, pipette tips, and other labware, must be collected separately from other waste streams.[5]

    • Causality: Segregation is crucial to prevent unintended chemical reactions and to ensure that the waste is handled by the appropriate disposal stream. Mixing with other waste can complicate the disposal process and increase costs.

  • Containerization:

    • Use a dedicated, leak-proof, and sealable container for all Chlorpromazine N-oxide waste. The container material must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

    • Containers must be kept closed except when adding waste.[6]

    • Causality: Proper containerization prevents the release of the hazardous substance into the environment and protects personnel from exposure.

  • Labeling:

    • The waste container must be clearly and accurately labeled as soon as the first piece of waste is added. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "Chlorpromazine N-oxide"

      • The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, environmental hazard)

      • The start date of waste accumulation

    • Causality: Accurate labeling is a regulatory requirement and communicates the hazards of the container's contents to all personnel, ensuring it is handled and stored correctly.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

      • Secure and accessible only to authorized personnel.

      • Well-ventilated to prevent the buildup of any potential vapors.

      • Away from sources of heat, ignition, and incompatible materials.

    • Follow your institution's guidelines for the maximum accumulation time.

    • Causality: Designated storage areas centralize hazardous materials, making them easier to manage and reducing the risk of accidental spills or exposures in general laboratory areas.

  • Professional Disposal:

    • The final disposal of Chlorpromazine N-oxide waste must be handled by a licensed and reputable hazardous waste disposal contractor.

    • Do not dispose of Chlorpromazine N-oxide down the drain or in the regular trash. [7] The EPA has strict regulations against the "sewering" of pharmaceutical waste.[7]

    • The preferred method of disposal for this type of organic chemical waste is high-temperature incineration in a permitted hazardous waste incinerator.[8]

    • Causality: Professional disposal ensures that the hazardous waste is treated in a way that destroys the hazardous components and minimizes environmental impact, in compliance with all legal requirements.

Regulatory Framework: Adherence to the Law

The disposal of Chlorpromazine N-oxide falls under several regulatory frameworks, including:

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste. Pharmaceutical waste is a key area of focus for the EPA.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of all chemicals be evaluated and that this information be communicated to employers and employees.[2]

  • National Institute for Occupational Safety and Health (NIOSH): NIOSH provides guidance on the handling of hazardous drugs in healthcare and research settings.[9][10]

It is the responsibility of every researcher and institution to be aware of and comply with all applicable federal, state, and local regulations.

Conclusion: A Culture of Safety

The proper disposal of Chlorpromazine N-oxide is not an afterthought but an integral part of the research process. By understanding the hazards, utilizing the correct protective measures, and following a robust disposal protocol, we can ensure the safety of ourselves, our colleagues, and our environment. This commitment to a culture of safety is the foundation of scientific excellence.

References

  • U.S. National Library of Medicine. (2017, October 5). Chlorpromazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443037, Chlorpromazine N-oxide. Retrieved from [Link]

  • PeerJ. (2023, November 20). Long-term toxicity of chlorpromazine, diclofenac and two lanthanides on three generations of Ceriodaphnia dubia. Retrieved from [Link]

  • PubMed. (1966). 7-HYDROXYCHLORPROMAZINE: POTENTIAL TOXIC DRUG METABOLITE IN PSYCHIATRIC PATIENTS. Retrieved from [Link]

  • PubMed. (2012, January 30). Degradation of the Tricyclic Antipsychotic Drug Chlorpromazine Under Environmental Conditions, Identification of Its Main Aquatic Biotic and Abiotic Transformation Products by LC-MSn and Their Effects on Environmental Bacteria. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2020, March 8). P-list and F-list of acute hazardous wastes. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Metabolism of Chlorpromazine N-Oxide in the Rat. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). NIOSH, USP <800>, and EPA: Update on All Things Hazardous. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • ResearchGate. (2015, November 10). Oxidative stress induced by chlorpromazine in patients treated and acutely poisoned with the drug. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • Federal Register. (2023, April 27). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • NHS Specialist Pharmacy Service. (2025, December 23). Identifying types of pharmaceutical waste and disposal containers. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

  • MDPI. (n.d.). PLGA Biodegradable Nanoparticles Containing Perphenazine or Chlorpromazine Hydrochloride: Effect of Formulation and Release. Retrieved from [Link]

  • PubMed. (2019, March). Chlorpromazine toxicity is associated with disruption of cell membrane integrity and initiation of a pro-inflammatory response in the HepaRG hepatic cell line. Retrieved from [Link]

  • American Industrial Hygiene Association. (2025, January 9). NIOSH Releases Updated List of Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

  • LeadingAge. (2019, March 5). New EPA Rule on Pharmaceutical Waste Disposal. Retrieved from [Link]

Sources

Personal protective equipment for handling Chlorpromazine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Manual Target Audience: Toxicology Researchers, Analytical Chemists, and Lab Safety Officers

Core Directive: The "Precautionary Principle"

Chlorpromazine N-oxide (CAS: 1672-76-0) is not merely a benign metabolite; it retains the potent neuroleptic and sensitizing properties of its parent compound, Chlorpromazine, often with altered polarity and stability profiles.

As a Senior Application Scientist, my directive is clear: Treat this compound as a high-potency API (Active Pharmaceutical Ingredient). Standard "lab safety" is insufficient. The primary risks are inhalation toxicity (potentially fatal in high concentrations), severe photo-allergic dermatitis , and rapid degradation upon light exposure, which compromises experimental data before safety is even breached.

Risk Assessment & Hazard Identification

Before opening the vial, you must understand the specific threats this molecule poses.

Hazard ClassClassificationMechanism of Action
Acute Toxicity Category 2/3 (Oral/Inhalation) Phenothiazines affect the CNS.[1] Inhalation of fine dust can lead to rapid systemic absorption, causing extrapyramidal symptoms, hypotension, or respiratory depression.
Sensitization Photo-allergen Upon UV exposure, the phenothiazine ring generates free radicals. Skin contact followed by light exposure causes severe dermatitis and hyperpigmentation ("purple skin").
Stability Light/Air Sensitive Rapidly decomposes to sulfoxides or reverts to parent compounds under ambient light, invalidating analytical standards.

Critical Warning: Do not confuse Chlorpromazine N-oxide with Clozapine N-oxide (CNO). While both are N-oxides used in neuroscience, their toxicity profiles and receptor affinities differ drastically. This guide applies strictly to Chlorpromazine N-oxide .

Personal Protective Equipment (PPE) Matrix

Reliable protection requires a barrier against both the solid powder and the solvents used for reconstitution (typically Methanol or DMSO).

The "Double-Shell" Protocol

For handling milligram quantities of pure powder, utilize the Double-Shell approach to prevent permeation and cross-contamination.

Body ZoneStandard PPEEnhanced Requirement (Recommended)Rationale
Respiratory N95 RespiratorP100 / PAPR or Fume Hood The dust is fine and electrostatic. H330/H301 classifications demand zero inhalation.[2] Handling outside a hood is prohibited.
Hands (Inner) Latex (4 mil)Nitrile (4-5 mil) Latex is permeable to many organic solvents. Inner glove protects against sweat and acts as a last line of defense.
Hands (Outer) Nitrile (4 mil)Long-cuff Nitrile (6-8 mil) Protects the wrist gap. Change immediately upon splash.[1] Breakthrough time for Methanol in thin nitrile is <5 mins.
Eyes/Face Safety GlassesChemical Goggles + Face Shield Powder drift can bypass glasses. A face shield protects the neck from photo-sensitizing dust accumulation.
Body Lab CoatTyvek® Sleeve Covers or Suit Cotton lab coats absorb dust and solvents, creating a long-term exposure source.
Operational Workflow: Step-by-Step

This protocol ensures containment of the substance and integrity of the data.

Phase A: Engineering Controls Setup
  • Light Control: Chlorpromazine N-oxide is extremely light-sensitive.

    • Action: Turn off biosafety cabinet lights. Use Amber glassware exclusively. If amber glass is unavailable, wrap clear vials in aluminum foil before introducing the compound.

  • Airflow: Verify Fume Hood face velocity is 0.3–0.5 m/s.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Phenothiazine powders are static-prone and will "jump" onto gloves/sleeves.

Phase B: Reconstitution (Solubilization)

Most protocols require dissolution in DMSO or Methanol.

  • Solvent Choice: DMSO increases skin permeability, carrying the toxin directly into the bloodstream.

  • Protocol:

    • Place the transport vial inside the hood.

    • Tare the receiving amber vial.

    • Transfer powder using a disposable anti-static spatula.

    • Add solvent slowly down the side of the vial to minimize aerosolization.

    • Vortexing: Do not vortex open tubes. Cap tightly, seal with Parafilm, then vortex.

Phase C: Decontamination
  • Wipe Down: Use a detergent-based wipe (e.g., Alconox solution) followed by 70% Ethanol. Ethanol alone may spread the lipophilic compound rather than lifting it.

  • UV Check: If possible, use a UV lamp (long wave) to check the work surface for fluorescent residue (phenothiazines often fluoresce), then clean again.

Visualization: Safe Handling Logic Flow

The following diagram illustrates the critical decision points and safety barriers in the handling process.

G Start Start: Chlorpromazine N-oxide Handling RiskCheck Risk Check: Is Fume Hood Certified? Is Amber Glassware Ready? Start->RiskCheck RiskCheck->Start No (Stop) Donning PPE Donning: 1. Tyvek Sleeves 2. Double Nitrile Gloves 3. Goggles RiskCheck->Donning Yes Handling Handling (Inside Hood): Anti-static measures Avoid UV/Fluorescent Light Donning->Handling Solvent Solubilization: DMSO/Methanol (Increases Permeation Risk) Handling->Solvent Waste Waste Segregation: Solid: Incineration Bin Liquid: Halogenated Solvent Solvent->Waste Decon Decontamination: 1. Detergent Wipe 2. Ethanol Wipe 3. UV Inspection Waste->Decon End Process Complete Decon->End

Figure 1: Operational logic flow ensuring containment of light-sensitive, toxic phenothiazine metabolites.

Disposal & Emergency Response
Waste Management[3]
  • Never flush Chlorpromazine derivatives down the drain. They are ecotoxic and persistent.

  • Solids: Dispose of contaminated gloves, weigh boats, and wipes in a Hazardous Waste Incineration container (RCRA Code typically P- or U-listed depending on jurisdiction, treat as hazardous).

  • Liquids: Collect in "Halogenated Organic Solvent" waste streams (due to the Chlorine atom on the phenothiazine ring).

Emergency Procedures
  • Skin Contact:

    • Immediately remove contaminated clothing.[4]

    • Wash with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).

    • Cover skin to protect from light (prevent photo-allergic reaction).

  • Spill (Powder):

    • Evacuate area.[1][2][3][4][5]

    • Don P100 respirator.

    • Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum.

    • Clean surface with detergent.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2726, Chlorpromazine. (Parent compound data used for toxicity bridging).[6] Retrieved from [Link]

  • Chetty, M., & Miller, R. (1991).[7] Effect of storage on the plasma concentration of chlorpromazine and six of its metabolites.[7] Therapeutic Drug Monitoring. (Establishes stability/degradation risks). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorpromazine N-oxide
Reactant of Route 2
Reactant of Route 2
Chlorpromazine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.